Product packaging for N-Boc-N-methyl-D-Valinol(Cat. No.:)

N-Boc-N-methyl-D-Valinol

Cat. No.: B8776985
M. Wt: 217.31 g/mol
InChI Key: CMQXNCQNVUMSNJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Boc-N-methyl-D-Valinol is a useful research compound. Its molecular formula is C11H23NO3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO3 B8776985 N-Boc-N-methyl-D-Valinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C11H23NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h8-9,13H,7H2,1-6H3/t9-/m0/s1

InChI Key

CMQXNCQNVUMSNJ-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@H](CO)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(CO)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-N-methyl-D-Valinol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Boc-N-methyl-D-Valinol, a chiral amino alcohol derivative of significant interest in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, systematically named tert-butyl ((2R)-1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate, is a valuable building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on a methylated nitrogen atom, and a hydroxyl group, making it a versatile intermediate.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 2165479-27-4[1][2]
Molecular Formula C₁₁H₂₃NO₃[1]
IUPAC Name tert-butyl ((2R)-1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-Boc-N-methyl-L-valineN-Boc-D-Valinol
Molecular Weight 217.31 g/mol [1]231.3 g/mol [3][4]203.28 g/mol [5]
Appearance White powder (predicted)White powder[3][4]Pale yellow liquid / Clear colorless liquid[5]
Melting Point Not available47 - 51 °C[4] / 82-88 °C (DL-form)[3]68-72 °C[5]
Boiling Point Not availableNot available218 °C[5]
Solubility Not availableSparingly soluble in water[6]Not available
Optical Rotation Not available[α]D²⁵ = -93 ± 2° (L-form)[4]Not available

Chemical Structure

The structure of this compound is characterized by a valine backbone where the carboxylic acid has been reduced to a primary alcohol. The nitrogen atom is protected by a Boc group and further substituted with a methyl group. The stereocenter at the alpha-carbon is in the D-configuration.

Table 3: Structural Information for this compound

FeatureRepresentation
SMILES CC(C)--INVALID-LINK--CO
InChI InChI=1S/C11H23NO3/c1-8(2)10(11-13)12(5)9(14)15-7(3,4)6/h8,10,13H,11H2,1-7H3/t10-/m1/s1

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves a two-step process starting from the commercially available N-Boc-D-valine:

  • N-methylation of N-Boc-D-valine: The secondary amine of the Boc-protected D-valine is methylated.

  • Reduction of the carboxylic acid: The carboxylic acid moiety of N-Boc-N-methyl-D-valine is reduced to a primary alcohol.

Below are detailed experimental protocols adapted from general procedures for these types of transformations.

Plausible Synthetic Workflow

G Synthetic Pathway for this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A N-Boc-D-valine B N-Boc-N-methyl-D-valine A->B  N-methylation (e.g., MeI, NaH, THF) C This compound B->C  Reduction (e.g., LiAlH4 or BH3·THF)

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: N-methylation of N-Boc-D-valine

This protocol is based on established methods for the N-methylation of Boc-protected amino acids.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an argon atmosphere at 0 °C, add a solution of N-Boc-D-valine (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (3.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N-methyl-D-valine.

Experimental Protocol: Reduction of N-Boc-N-methyl-D-valine

This protocol outlines the reduction of the carboxylic acid to a primary alcohol.

Materials:

  • N-Boc-N-methyl-D-valine

  • Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using LiAlH₄:

  • To a stirred solution of N-Boc-N-methyl-D-valine (1.0 equivalent) in anhydrous THF under an argon atmosphere at 0 °C, add LiAlH₄ (1.5 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify further by flash column chromatography.

Applications in Drug Development

This compound is described as a linker for Antibody-Drug Conjugates (ADCs).[7] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC.

The incorporation of N-methylated amino acids into peptides and other bioactive molecules can confer several advantageous properties:

  • Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the molecule.[8][9]

  • Enhanced Membrane Permeability: The reduction of a hydrogen bond donor can decrease polarity and improve the ability of the molecule to cross cell membranes.[8]

  • Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.[10]

The use of the D-enantiomer can further enhance resistance to enzymatic degradation. While specific signaling pathways involving this compound are not detailed in the available literature, its role as an ADC linker suggests its utility in the development of targeted cancer therapies. The design of the linker can influence the release mechanism of the cytotoxic payload within the target cell, which is a critical aspect of ADC technology.

Logical Relationships in ADC Technology

The following diagram illustrates the general principle of an Antibody-Drug Conjugate and the role of the linker.

ADC_Concept Conceptual Diagram of an Antibody-Drug Conjugate (ADC) cluster_ADC Antibody-Drug Conjugate cluster_Target Target Cell cluster_Action Mechanism of Action Antibody Antibody Linker Linker Antibody->Linker Covalently bonded to Antigen Antigen Antibody->Antigen Binds to Payload Payload Linker->Payload Covalently bonded to Internalization Internalization Antigen->Internalization Triggers Release Payload Release Internalization->Release Apoptosis Cell Death Release->Apoptosis

Caption: The role of the linker in an Antibody-Drug Conjugate.

This guide provides a foundational understanding of this compound for its application in research and development. Further investigation into its specific physicochemical properties and biological activity is warranted to fully explore its potential in drug discovery.

References

Synthesis and Characterization of N-Boc-N-methyl-D-Valinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-N-methyl-D-valinol is a valuable chiral building block in synthetic organic chemistry. The presence of the N-methyl group can enhance the metabolic stability and conformational rigidity of peptides, making it a desirable component in the design of peptidomimetics and other pharmaceutical agents. This guide provides a comprehensive overview of a plausible synthetic route and the expected characterization of this compound.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available N-Boc-D-valine. The first step involves the selective N-methylation of the Boc-protected amine, followed by the reduction of the carboxylic acid to the primary alcohol.

Synthesis_Workflow Start N-Boc-D-valine Step1 Step 1: N-Methylation Start->Step1  NaH, CH₃I  THF, 0°C to RT Intermediate N-Boc-N-methyl-D-valine Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2  1. EtOCOCl, NMM  2. NaBH₄, H₂O  THF, 0°C to RT Purification Purification (Column Chromatography) Step2->Purification Product This compound Purification->Product

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-N-methyl-D-valine

This protocol is adapted from established procedures for the N-methylation of Boc-protected amino acids.[1][2][3] The reaction involves the deprotonation of both the carboxylic acid and the N-H of the carbamate, followed by selective methylation on the nitrogen atom.

Materials:

  • N-Boc-D-valine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (B122720) (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add N-Boc-D-valine (1.0 eq).

  • Add anhydrous THF (approx. 10 mL per 1 g of amino acid) to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Add iodomethane (5.0 eq) to the stirred solution.

  • Carefully add sodium hydride (60% dispersion, 5.0 eq) portion-wise over 1-2 hours. Vigorous hydrogen gas evolution will be observed. Maintain the temperature at 0 °C during the addition.

  • After the complete addition of NaH, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

  • Monitor the reaction by TLC (e.g., in 1:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by cooling it back to 0 °C and slowly adding isopropanol (B130326) dropwise until bubbling ceases, followed by the dropwise addition of water.

  • Reduce the solvent volume by approximately 80% using a rotary evaporator.

  • Add water and adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-D-valine, which can be purified by silica (B1680970) gel chromatography if necessary.

Step 2: Synthesis of this compound

This procedure employs a mixed anhydride (B1165640) method for the reduction of the carboxylic acid, which is generally effective for N-protected amino acids.[4]

Materials:

  • N-Boc-N-methyl-D-valine

  • N-methylmorpholine (NMM)

  • Ethyl chloroformate (EtOCOCl)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-N-methyl-D-valine (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.

  • Cool the solution to -15 °C (ice-salt bath).

  • Add N-methylmorpholine (1.1 eq) and stir for 5 minutes.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. A white precipitate of NMM·HCl may form. Stir the mixture for 30 minutes at -15 °C to form the mixed anhydride.

  • In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in a small amount of water.

  • Add the NaBH₄ solution dropwise to the mixed anhydride suspension at -15 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until completion.

  • Work-up: Quench the reaction by slowly adding saturated NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data

Intermediate: N-Boc-N-methyl-D-valine
PropertyValueReference
CAS Number 89536-85-6[5]
Molecular Formula C₁₁H₂₁NO₄[5]
Molecular Weight 231.29 g/mol [6]
Appearance White powder[7]
Purity ≥ 98% (HPLC)[5]
Optical Rotation [α]D = +99° to +103° (c=1 in EtOH)[5]
Final Product: this compound

Note: As direct experimental data for this specific compound is limited, physical properties are based on calculations and analogy to similar compounds like N-Boc-D-Valinol.

Physical Properties

Property Value (Predicted / Calculated) Basis / Reference
Molecular Formula C₁₁H₂₃NO₃ Calculated
Molecular Weight 217.31 g/mol Calculated
Exact Mass 217.1678 g/mol Calculated
Appearance Colorless oil or low-melting solid Analogy to N-Boc-D-Valinol[8]
Solubility Soluble in Methanol, Chloroform, Ethyl Acetate General property of Boc-protected amino alcohols

| Optical Rotation | Positive value expected in Chloroform | Based on N-Boc-D-Valinol's value of +23°[9] |

Spectroscopic Data

Technique Data (Predicted)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.6-3.8 (m, 2H, -CH ₂OH), ~3.4-3.5 (m, 1H, N-CH ), ~2.8-2.9 (s, 3H, N-CH ₃), ~1.9-2.1 (m, 1H, -CH -(CH₃)₂), ~1.45 (s, 9H, -C(CH ₃)₃), ~0.9-1.0 (d, 6H, -CH(CH ₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~156-157 (C=O, Boc), ~80 (O-C (CH₃)₃), ~65-67 (-C H₂OH), ~60-62 (N-C H), ~30-32 (N-C H₃), ~28-29 (-C(C H₃)₃), ~27-28 (-C H-(CH₃)₂), ~19-20 (-CH(C H₃)₂)

| Mass Spec. (ESI+) | m/z: 218.1751 [M+H]⁺, 240.1570 [M+Na]⁺ |

References

Spectroscopic and Synthetic Profile of N-Boc-N-methyl-D-Valinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for N-Boc-N-methyl-D-Valinol. Due to the limited availability of public domain experimental data for this specific compound, this guide presents a combination of predicted spectroscopic values derived from analogous compounds and detailed, standard experimental protocols for obtaining and verifying this data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, peptide synthesis, and drug development who are working with or planning to synthesize this compound.

Introduction

This compound is a chiral building block of significant interest in the synthesis of complex peptides and pharmacologically active molecules. The N-methylation of the amino acid backbone can impart unique conformational properties and increased metabolic stability to peptides. The D-configuration of the valinol moiety offers a non-natural stereochemistry that can be crucial for modulating biological activity and resistance to enzymatic degradation. The tert-butoxycarbonyl (Boc) protecting group provides a stable and readily cleavable means of protecting the nitrogen atom during synthetic manipulations.

This guide summarizes the expected spectroscopic data for this compound and provides detailed methodologies for its characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.65 - 3.55m2H-CH₂-OH
~3.40 - 3.30m1H-CH(N)-
~2.75s3H-N-CH₃
~2.00 - 1.85m1H-CH(CH₃)₂
~1.45s9H-C(CH₃)₃
~0.95d3H-CH(CH₃)
~0.90d3H-CH(CH₃)

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~156.5-C=O (carbamate)
~79.5-C(CH₃)₃
~65.0-CH₂-OH
~63.0-CH(N)-
~31.0-N-CH₃
~29.0-CH(CH₃)₂
~28.5-C(CH₃)₃
~19.5-CH(CH₃)
~18.5-CH(CH₃)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
~2960StrongC-H stretch (alkane)
~1685StrongC=O stretch (carbamate)
~1365MediumC-H bend (t-butyl)
~1160StrongC-O stretch (carbamate)
~1050MediumC-O stretch (alcohol)

Sample Preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
218.17[M+H]⁺
240.15[M+Na]⁺
118.12[M+H - Boc]⁺

Molecular Formula: C₁₁H₂₃NO₃. Molecular Weight: 217.31 g/mol . Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Experimental Protocols

The following sections detail standard experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the N-methylation of N-Boc-D-valinol.

Materials:

  • N-Boc-D-valinol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of N-Boc-D-valinol (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

  • IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.

  • Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.

Mass Spectrometry (MS):

  • High-resolution mass spectra (HRMS) are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction N-Methylation cluster_workup Workup & Purification cluster_product Final Product start N-Boc-D-Valinol deprotonation Deprotonation (NaH, THF, 0°C to RT) start->deprotonation methylation Methylation (CH₃I, 0°C to RT) deprotonation->methylation quench Quench (aq. NH₄Cl) methylation->quench extract Extraction (EtOAc) quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_characterization Structural Characterization sample This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight & Fragmentation ms->ms_data structure Structure Confirmation nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The synthesis and potential applications of N-Boc-N-methyl-D-Valinol as a chiral building block in asymmetric synthesis.

Introduction: The Potential of this compound as a Chiral Building Block

This compound is a chiral amino alcohol derivative that holds significant potential as a versatile building block in asymmetric synthesis. Its structure, featuring a stereocenter derived from the non-proteinogenic D-valine, a sterically demanding N-methyl-Boc protected amine, and a primary alcohol, makes it an attractive starting material for the synthesis of complex chiral molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability under a range of reaction conditions and allows for selective transformations at the hydroxyl group.

While specific applications of this compound are not extensively documented in current literature, its role in asymmetric synthesis can be confidently projected based on the well-established chemistry of analogous N-protected amino alcohols. This guide will detail its logical synthesis, its primary role as a chiral synthon, and its potential for creating new stereocenters with high diastereoselectivity.

Synthesis of this compound

The preparation of this compound can be efficiently achieved in a two-step sequence starting from commercially available N-Boc-D-valine. The synthesis involves the N-methylation of the Boc-protected amine followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: N-Methylation of N-Boc-D-valine

The selective methylation of the nitrogen atom of a Boc-protected amino acid, in the presence of a free carboxylic acid, is a well-established procedure.[1][2][3] The reaction typically employs a strong base, such as sodium hydride (NaH), to deprotonate both the carbamate (B1207046) and the carboxylic acid, followed by quenching with an electrophile like methyl iodide. The carboxylate forms a sodium salt which is less reactive, allowing for the preferential methylation of the nitrogen anion.[2][4]

Step 2: Reduction of N-Boc-N-methyl-D-valine

The resulting N-Boc-N-methyl-D-valine can be reduced to the corresponding amino alcohol, this compound. While lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, a milder and often more chemoselective method involves the formation of a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) (NaBH₄). This method is known to proceed with minimal racemization.

The overall synthetic pathway is illustrated below:

G cluster_synthesis Synthesis of this compound Boc_D_Valine N-Boc-D-valine Boc_N_Me_D_Valine N-Boc-N-methyl-D-valine Boc_D_Valine->Boc_N_Me_D_Valine 1. NaH, MeI 2. THF Boc_N_Me_D_Valinol This compound Boc_N_Me_D_Valine->Boc_N_Me_D_Valinol 1. ClCOOEt, NMM 2. NaBH4, H2O

Caption: Proposed synthesis of this compound.

Core Application in Asymmetric Synthesis: A Chiral Precursor to α-Amino Aldehydes

The primary utility of this compound in asymmetric synthesis is its role as a precursor to the corresponding chiral aldehyde, N-Boc-N-methyl-D-valinal. Chiral α-amino aldehydes are valuable intermediates that can undergo highly diastereoselective nucleophilic additions to create a new adjacent stereocenter. The inherent chirality of the starting material directs the approach of the nucleophile, leading to a predictable stereochemical outcome.

Oxidation to N-Boc-N-methyl-D-valinal

The primary alcohol of this compound can be oxidized to the aldehyde using a variety of mild and selective reagents to prevent over-oxidation to the carboxylic acid. Common methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or Parikh-Doering oxidation. These methods are well-tolerated by the Boc protecting group and are known to proceed with minimal epimerization of the α-stereocenter.

Diastereoselective Nucleophilic Addition

The resulting N-Boc-N-methyl-D-valinal can then be reacted with a range of organometallic nucleophiles (e.g., Grignard reagents, organolithiums, or organozincs) to generate vicinal amino alcohols with a new stereocenter. The stereochemical outcome of such additions is often predictable using the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the face opposite the largest substituent (the isopropyl group in this case), leading to the anti diastereomer as the major product.

The workflow for this key application is visualized below:

G cluster_application Asymmetric Synthesis via Chiral Aldehyde Intermediate Valinol This compound Valinal N-Boc-N-methyl-D-valinal Valinol->Valinal Mild Oxidation (e.g., DMP, Swern) Product Diastereomerically Enriched Amino Alcohol Valinal->Product Diastereoselective Addition Nucleophile Organometallic Nucleophile (R-M) Nucleophile->Valinal

Caption: Key application workflow of this compound.

Data Presentation

While specific experimental data for reactions involving this compound is not available, the following tables provide representative data for the key transformations, based on analogous systems reported in the literature.

Table 1: Representative Data for the Oxidation of N-Boc-N-methyl Amino Alcohols

EntrySubstrate (Analog)Oxidizing AgentSolventTime (h)Yield (%)
1N-Boc-N-methyl-L-alaninolDMPCH₂Cl₂295
2N-Boc-N-methyl-L-phenylalaninolSO₃·Py, DMSOCH₂Cl₂192
3N-Boc-N-methyl-L-leucinol(COCl)₂, DMSO, Et₃NCH₂Cl₂0.594

Table 2: Representative Data for Diastereoselective Addition to N-Boc-N-methyl Amino Aldehydes

EntryAldehyde (Analog)NucleophileSolventTemp (°C)Yield (%)d.r. (anti:syn)
1N-Boc-N-methyl-L-alaninalPhMgBrTHF-7888>95:5
2N-Boc-N-methyl-L-phenylalaninalMeLiEt₂O-789190:10
3N-Boc-N-methyl-L-leucinalVinylMgBrTHF-7885>95:5

Experimental Protocols

The following are detailed, representative protocols for the synthesis and application of this compound based on established methodologies.

Protocol 1: Synthesis of N-Boc-N-methyl-D-valine
  • Materials: N-Boc-D-valine, Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide, Anhydrous Tetrahydrofuran (THF), Diethyl Ether, 1 M HCl, Brine.

  • Procedure:

    • To a solution of N-Boc-D-valine (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add methyl iodide (5.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium hydride (5.0 eq, 60% dispersion) portion-wise over 1 hour, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

    • Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.

    • Reduce the solvent volume in vacuo and dilute the residue with diethyl ether and water.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (B1210297) (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl-D-valine, which can be purified by column chromatography.

Protocol 2: Oxidation and Diastereoselective Addition (Representative)
  • Materials: this compound, Dess-Martin Periodinane (DMP), Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Phenylmagnesium bromide (PhMgBr, 1 M in THF), Saturated aqueous NH₄Cl.

  • Procedure:

    • Oxidation: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere and cool to 0 °C.

    • Add DMP (1.1 eq) portion-wise and allow the reaction to warm to room temperature, stirring for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

    • Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the crude N-Boc-N-methyl-D-valinal. Use immediately in the next step.

    • Addition: Dissolve the crude aldehyde in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere.

    • Add PhMgBr (1.2 eq) dropwise via syringe. Stir at -78 °C for 3 hours.

    • Quench the reaction by slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography to isolate the diastereomerically enriched amino alcohol.

Logical Relationships and Broader Utility

Beyond its conversion to an aldehyde for nucleophilic additions, this compound can be envisioned as a versatile chiral building block for incorporating the D-valinol moiety into larger, complex molecules such as peptide mimics or natural product analogs. Its functional handles allow for a variety of synthetic transformations.

G cluster_utility Synthetic Utility of this compound Valinol This compound Aldehyde Chiral Aldehyde Valinol->Aldehyde Oxidation Ester Chiral Ester Valinol->Ester Esterification (e.g., Acyl Chloride) Amine Chiral Amine Valinol->Amine Boc Deprotection (e.g., TFA) Ligand Chiral Ligand Valinol->Ligand Further Modification Peptidomimetic Peptidomimetic Synthesis Aldehyde->Peptidomimetic Ester->Peptidomimetic Amine->Peptidomimetic Ligand->Peptidomimetic

Caption: Potential synthetic transformations of the core scaffold.

Conclusion

This compound represents a valuable, albeit underutilized, chiral building block for asymmetric synthesis. Based on established chemical principles, it can be readily synthesized from N-Boc-D-valine. Its most significant application lies in its conversion to the corresponding chiral aldehyde, which serves as a powerful intermediate for the diastereoselective formation of new stereocenters. The protocols and representative data provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel pharmaceuticals and complex molecular architectures. Further research into its direct applications will undoubtedly expand its utility in the field of stereoselective synthesis.

References

Technical Guide: Stereochemistry and Applications of N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-N-methyl-D-Valinol is a chiral amino alcohol derivative of significant interest in synthetic organic chemistry and drug development. Its stereodefined structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and an N-methyl substituent, makes it a valuable building block for the asymmetric synthesis of complex molecules, including peptide mimics and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of this compound, along with detailed experimental protocols.

Introduction

N-methylated amino acids and their derivatives are crucial components in medicinal chemistry. The introduction of an N-methyl group can impart favorable pharmacological properties to peptides, such as increased metabolic stability against enzymatic degradation, enhanced cell permeability, and conformational rigidity, which can lead to improved receptor affinity and selectivity. This compound, derived from the unnatural D-isomer of valine, offers a unique stereochemical scaffold for the synthesis of novel therapeutic agents. The Boc group provides a stable yet readily cleavable protection for the amine, making it compatible with a wide range of synthetic transformations.

Stereochemistry of this compound

The stereochemistry of this compound is defined by the chiral center at the second carbon atom of the butanol backbone, originating from D-valine. The "D" configuration indicates that the amino group (and subsequently the N-Boc-N-methylamino group) is on the right side in a Fischer projection, corresponding to an (R) configuration according to the Cahn-Ingold-Prelog priority rules. The presence of this defined stereocenter is critical for its application as a chiral auxiliary or building block in asymmetric synthesis, where the transfer of chirality to a new stereocenter is often the primary goal.

Key Stereochemical Features:

  • Chiral Center: C2 of the 3-methyl-1-butanol backbone.

  • Configuration: (R).

  • Enantiomeric Purity: The enantiomeric excess (ee) is a critical quality attribute and is typically expected to be high (>98%) for applications in asymmetric synthesis.

Synthesis of this compound

Synthetic Pathway 1: Reductive Amination of N-Boc-D-Valinol

This pathway involves the N-methylation of N-Boc-D-valinol. A common method for this transformation is reductive amination.

G D_Valinol N-Boc-D-Valinol Intermediate Iminium Ion Intermediate D_Valinol->Intermediate Formaldehyde (B43269) Final_Product This compound Intermediate->Final_Product Sodium triacetoxyborohydride (B8407120)

Caption: Synthetic pathway via reductive amination.

Synthetic Pathway 2: Reduction of N-Boc-N-methyl-D-valine

An alternative approach is the reduction of the carboxylic acid moiety of N-Boc-N-methyl-D-valine.

G D_Valine N-Boc-N-methyl-D-valine Mixed_Anhydride Mixed Anhydride Intermediate D_Valine->Mixed_Anhydride Isobutyl chloroformate, N-Methylmorpholine Final_Product This compound Mixed_Anhydride->Final_Product Sodium borohydride

Caption: Synthetic pathway via carboxylic acid reduction.

Physicochemical and Spectroscopic Data

As specific experimental data for this compound is not widely published, the following table summarizes expected properties based on its structure and data from closely related analogs like N-Boc-D-valinol.[1][2]

PropertyExpected Value / Characteristics
Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
Appearance White to off-white solid or a colorless oil
Melting Point Expected to be in a similar range to related compounds like N-Boc-D-valinol (68-72 °C)[2]
Optical Rotation [α]D A positive value is expected due to the D-configuration. For comparison, N-Boc-D-valinol has a specific rotation of +23° (c=1 in chloroform)[2]. The exact value for the N-methylated compound would need to be determined experimentally.
1H NMR Expected signals: ~0.9 ppm (d, 6H, CH(CH3)2), ~1.4 ppm (s, 9H, C(CH3)3), ~2.0 ppm (m, 1H, CH(CH3)2), ~2.8 ppm (s, 3H, N-CH3), ~3.5-3.8 ppm (m, 3H, CH-N and CH2OH), ~4.9 ppm (br s, 1H, OH).
13C NMR Expected signals: ~18, 19 ppm (CH(CH3)2), ~28 ppm (C(CH3)3), ~30 ppm (N-CH3), ~32 ppm (CH(CH3)2), ~60-65 ppm (CH2OH), ~65-70 ppm (CH-N), ~80 ppm (C(CH3)3), ~156 ppm (C=O).
Mass Spectrometry Expected [M+H]+ = 218.1756

Experimental Protocols

Proposed Synthesis of this compound (from N-Boc-D-valinol)

Materials:

  • N-Boc-D-valinol

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for elution

Procedure:

  • Dissolve N-Boc-D-valinol (1.0 eq) in DCM in a round-bottom flask.

  • Add formaldehyde (1.5 eq) to the solution and stir for 1 hour at room temperature to form the intermediate iminium ion.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Characterization Workflow

The following workflow outlines the standard procedures for the characterization and quality control of synthesized this compound.

G Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Confirmation) TLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Polarimetry Polarimetry (Optical Rotation) MS->Polarimetry Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Polarimetry->Chiral_HPLC Final Pure, Characterized This compound Chiral_HPLC->Final

Caption: Workflow for product characterization.

Applications in Drug Development

This compound serves as a versatile chiral building block in the synthesis of peptidomimetics and other complex organic molecules with potential therapeutic applications. The D-configuration and N-methylation can be strategically employed to design compounds with enhanced stability and biological activity.

Potential Applications:

  • Synthesis of Protease Inhibitors: The valinol backbone can be incorporated into molecules designed to inhibit proteases, where the stereochemistry and N-methylation can influence binding to the enzyme's active site.

  • Development of Peptide-Based Therapeutics: As a component of peptide mimics, it can help in the design of agonists or antagonists for various receptors.

  • Asymmetric Catalysis: The amino alcohol functionality allows for its use as a chiral ligand in metal-catalyzed asymmetric reactions.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel chiral molecules. Understanding its stereochemistry and having access to reliable synthetic and analytical protocols are essential for its effective utilization in research and drug development. While specific literature on this exact compound is sparse, its synthesis and characterization can be achieved through well-established chemical transformations, providing a powerful tool for medicinal chemists and synthetic organic chemists.

References

Commercial Availability and Synthetic Routes for N-Boc-N-methyl-D-Valinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-D-Valinol, systematically named (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate, is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its protected amine and free hydroxyl functionalities make it a valuable precursor for the synthesis of complex molecules, including peptidomimetics and chiral ligands. This technical guide provides an in-depth overview of the commercial availability of this compound and outlines a detailed, plausible experimental protocol for its synthesis from readily available starting materials.

Commercial Availability

This compound is available from a select number of specialized chemical suppliers. The table below summarizes the offerings from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
BLDpharmtert-Butyl (R)-(1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate2165479-27-4C₁₁H₂₃NO₃217.31Available for online ordering.
ChemSceneThis compound2165479-27-4C₁₁H₂₃NO₃217.31Offers custom synthesis and related services.
MedchemExpressThis compoundNot specifiedC₁₁H₂₃NO₃217.31Marketed as an ADC linker with a BOC protecting group.

Physicochemical Properties

The following table outlines key physicochemical properties of this compound, compiled from supplier data and chemical databases.

PropertyValue
Systematic Name (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate
CAS Number 2165479-27-4
Molecular Formula C₁₁H₂₃NO₃
Molecular Weight 217.31 g/mol
Appearance Expected to be a solid or oil
Storage Recommended storage at 2-8°C

Experimental Protocols: Synthesis of this compound

Step 1: N-methylation of N-Boc-D-valine

This procedure is adapted from general methods for the N-methylation of N-Boc protected amino acids.

Materials:

  • N-Boc-D-valine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-D-valine (1.0 eq).

  • Dissolve the N-Boc-D-valine in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes.

  • Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-N-methyl-D-valine.

  • The crude product may be used directly in the next step or purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Reduction of N-Boc-N-methyl-D-valine to this compound

This procedure is based on the reduction of N-protected amino acids to their corresponding alcohols.

Materials:

  • N-Boc-N-methyl-D-valine (from Step 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran (B86392) complex (BH₃·THF), 1 M solution in THF

  • Methanol (B129727) (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the crude N-Boc-N-methyl-D-valine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution (2.0-3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound from N-Boc-D-valine.

G Synthetic Workflow for this compound cluster_0 Step 1: N-methylation cluster_1 Step 2: Reduction A N-Boc-D-valine B N-Boc-N-methyl-D-valine A->B  NaH, CH₃I, THF   C N-Boc-N-methyl-D-valine D This compound C->D  BH₃·THF, THF  

Synthetic Workflow for this compound

Conclusion

This compound is a commercially available chiral building block with important applications in synthetic chemistry. For researchers requiring larger quantities or specific analogs, the provided two-step synthetic protocol from N-Boc-D-valine offers a viable and scalable route. The methodologies for N-methylation and subsequent reduction are well-established and can be performed in a standard organic synthesis laboratory. Careful execution and monitoring of the reactions are crucial for achieving high yields and purity of the final product.

The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often curtailed by inherent pharmacological limitations, including susceptibility to proteolytic degradation, poor membrane permeability, and conformational flexibility leading to reduced target affinity.[1][2][3] N-methylation, the substitution of the amide proton of a peptide backbone with a methyl group, has emerged as a powerful and versatile strategy in medicinal chemistry to overcome these hurdles.[2][3] This modification can profoundly alter the physicochemical properties of a peptide, offering a pathway to enhance its stability, bioavailability, and potency.[2][4][5] This technical guide provides a comprehensive overview of the core principles of N-methylated amino acids in peptide design, detailing their synthesis, the impact on peptide properties, relevant experimental protocols, and their application in drug development.

The Core Impact of N-Methylation on Peptide Properties

The introduction of a methyl group to the amide nitrogen induces several critical changes in a peptide's structure and function. These modifications are instrumental in transforming a promising peptide lead into a viable drug candidate.

Conformational Control and Pre-organization

N-methylation introduces steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, thereby reducing the peptide's conformational flexibility.[6] This constraint can pre-organize the peptide into a bioactive conformation, which is the specific three-dimensional shape required for optimal interaction with its biological target.[1] By locking the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity.[1] Furthermore, N-methylation can favor the formation of cis-amide bonds, a conformation that is energetically disfavored in unmodified peptides but can be crucial for mimicking beta-turns or for precise receptor engagement.[1]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable improvement in a peptide's resistance to enzymatic degradation.[2][7] Proteases, the enzymes that cleave peptide bonds, often recognize their substrates through hydrogen bonding with the amide protons of the peptide backbone. By replacing these protons with methyl groups, N-methylation disrupts this recognition and sterically hinders the approach of the protease to the scissile bond, thereby extending the in-vivo half-life of the peptide therapeutic.[1]

Improved Cell Permeability and Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and for targeting intracellular proteins.[4][5] This is achieved through several mechanisms:

  • Reduced Hydrogen Bonding Capacity: The removal of the amide proton reduces the peptide's capacity to form hydrogen bonds with surrounding water molecules. This decreases the energy required to move the peptide from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[1]

  • Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, further favoring its partitioning into the cell membrane.[1]

  • Conformational Masking: By promoting more compact, folded conformations, N-methylation can sequester polar functional groups within the peptide's core, presenting a more hydrophobic exterior to the cell membrane.[1]

Quantitative Data on the Effects of N-Methylation

The following tables summarize the quantitative impact of N-methylation on key peptide properties, providing a clear comparison between modified and unmodified peptides.

Table 1: Effect of N-Methylation on Proteolytic Stability

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
Unmodified PeptideNoneTrypsin5 min-[2]
N-Me-K PeptideN-methylation at P1Trypsin> 1000 min> 200[2]
N-Me-L8 PeptideN-methylation at P1'Trypsin360 min72[2]
Unmodified Peptide ANonePronase15 min-[2]
N-Me-Peptide ASingle N-methylationPronase180 min12[2]

Table 2: Effect of N-Methylation on Receptor Binding Affinity

PeptideReceptorModificationIC50 (nM)Change in AffinityReference
Dermorphin AnalogMu-Opioid Receptor (MOR)Unmodified1.5-
Dermorphin AnalogMu-Opioid Receptor (MOR)N-Me-Phe0.27.5-fold increase
Melanocortin AnaloghMC4RUnmodified0.8-[8]
Melanocortin AnaloghMC4RN-Me-Arg2.53.1-fold decrease[9]

Table 3: Effect of N-Methylation on Cell Permeability

PeptideAssayModificationApparent Permeability (Papp, 10⁻⁶ cm/s)Fold Increase in PermeabilityReference
Cyclic HexapeptideCaco-2Unmodified1-[10]
Cyclic HexapeptideCaco-2Tri-N-methylated44[10]
Linear Peptide CPAMPAUnmodified0.5-[1]
Linear Peptide CPAMPASingle N-methylation2.14.2[1]
Linear Peptide CPAMPADouble N-methylation4.89.6[1]
Linear Peptide CCaco-2Unmodified0.2-[1]
Linear Peptide CCaco-2Single N-methylation1.57.5[1]
Linear Peptide CCaco-2Double N-methylation3.919.5[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.

Synthesis of Fmoc-N-Methyl-Amino Acids

The synthesis of Fmoc-protected N-methylated amino acids is a prerequisite for their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). A common and efficient method is the Biron-Kessler method.[11]

Materials:

  • Fmoc-amino acid

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • Dimethyl sulfate (B86663) or methyl iodide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol (B42355)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Loading of Fmoc-amino acid onto 2-CTC resin: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM with DIEA and add it to the resin. Shake for 1-2 hours. Cap any remaining active sites on the resin.

  • Fmoc deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group.

  • Sulfonylation: Treat the resin-bound amino acid with o-NBS-Cl and collidine in DCM to protect the primary amine.[11]

  • N-methylation: Treat the sulfonated amino acid with a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., DBU) in DMF.[11]

  • Desulfonylation: Remove the o-NBS group using 2-mercaptoethanol and DBU in DMF.[11]

  • Cleavage from resin: Cleave the Fmoc-N-methyl-amino acid from the resin using a mild solution of TFA in DCM (e.g., 1% TFA).[11]

  • Purification: Purify the resulting Fmoc-N-methyl-amino acid using flash chromatography.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Incorporating N-methylated amino acids into a peptide sequence requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.

Materials:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-amino acids

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIEA, N-methylmorpholine)

  • Solvents (DMF, DCM)

  • Piperidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol:

  • Resin preparation: Swell the resin in DMF.

  • Fmoc deprotection: Remove the Fmoc group from the resin or the growing peptide chain using 20% piperidine in DMF.

  • Amino acid coupling:

    • For standard amino acids, dissolve the Fmoc-amino acid, a coupling reagent (e.g., HBTU), and a base (e.g., DIEA) in DMF and add to the resin.

    • For N-methylated amino acids, pre-activate the Fmoc-N-methyl-amino acid with a more potent coupling reagent like HATU and a base for a short period before adding it to the resin.[12] Double coupling may be necessary to ensure high coupling efficiency.[7]

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Analytical Techniques for N-Methylated Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of N-methylated peptides in solution.[6][14] Key parameters include:

  • Nuclear Overhauser Effect (NOE): Provides through-space distance information between protons.

  • Chemical Shifts: Deviations from random coil values can indicate secondary structure.

  • J-coupling Constants: Relate to dihedral angles.

  • Temperature Coefficients: Identify intramolecularly hydrogen-bonded amide protons.

X-ray Crystallography: This technique provides high-resolution, static structures of N-methylated peptides in the solid state, unambiguously determining the backbone conformation and the cis/trans nature of the N-methylated peptide bond.[4]

Circular Dichroism (CD) Spectroscopy: CD is a rapid method to assess the secondary structure content (e.g., α-helix, β-sheet) of N-methylated peptides in solution.[6][15]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Cyclosporine A

Cyclosporine A is a well-known, FDA-approved cyclic peptide containing several N-methylated amino acids. Its immunosuppressive effect is mediated through the inhibition of the calcineurin signaling pathway.[16][17]

cyclosporine_pathway TCR T-Cell Receptor (TCR) Ca_influx Ca²⁺ Influx TCR->Ca_influx Antigen Presentation CyclosporineA Cyclosporine A Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Binds to Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P NFAT NFAT (Cytoplasm) NFAT_P->NFAT Dephosphorylation NFAT_nucleus NFAT (Nucleus) NFAT->NFAT_nucleus Translocation IL2_gene IL-2 Gene Transcription NFAT_nucleus->IL2_gene IL2_production IL-2 Production IL2_gene->IL2_production T_cell_proliferation T-Cell Proliferation IL2_production->T_cell_proliferation CsA_CpN_complex Cyclosporine A- Cyclophilin Complex CyclosporineA->CsA_CpN_complex Cyclophilin Cyclophilin Cyclophilin->CsA_CpN_complex CsA_CpN_complex->Calcineurin_active Inhibition

Cyclosporine A signaling pathway.
General Workflow for N-Methylated Peptide Design and Evaluation

The following diagram outlines the logical steps involved in the design, synthesis, and evaluation of N-methylated peptides for therapeutic applications.

peptide_design_workflow start Identify Lead Peptide sar_study Structure-Activity Relationship (SAR) Study start->sar_study select_positions Select Positions for N-Methylation sar_study->select_positions synthesis Synthesis of N-Methylated Analogs select_positions->synthesis purification Purification (RP-HPLC) & Characterization (MS) synthesis->purification in_vitro_assays In Vitro Evaluation purification->in_vitro_assays stability_assay Proteolytic Stability Assay in_vitro_assays->stability_assay Evaluate binding_assay Receptor Binding Assay in_vitro_assays->binding_assay Evaluate permeability_assay Cell Permeability (Caco-2, PAMPA) in_vitro_assays->permeability_assay Evaluate conformational_analysis Conformational Analysis (NMR, CD) in_vitro_assays->conformational_analysis Analyze data_analysis Data Analysis and Lead Optimization stability_assay->data_analysis binding_assay->data_analysis permeability_assay->data_analysis conformational_analysis->data_analysis data_analysis->select_positions Iterate Design optimized_candidate Optimized Peptide Candidate data_analysis->optimized_candidate Select Lead in_vivo_studies In Vivo Studies optimized_candidate->in_vivo_studies end Drug Candidate in_vivo_studies->end

N-Methylated peptide design workflow.

Applications in Drug Discovery and Development

The strategic application of N-methylation has led to the development of several successful peptide-based therapeutics and promising clinical candidates.

  • Cyclosporine (Sandimmune®) and Voclosporin (Lupkynis™): Cyclosporine is a cyclic peptide with multiple N-methylations that acts as a potent immunosuppressant, widely used in organ transplantation to prevent rejection.[18] Voclosporin is a more recent analog of cyclosporine with a modified N-methylated amino acid, which has been FDA-approved for the treatment of lupus nephritis.[4][11] Its mechanism involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[4][11]

  • Somatostatin (B550006) Analogs: N-methylation has been employed in the design of somatostatin analogs to improve their metabolic stability and receptor selectivity, leading to potential treatments for neuroendocrine tumors and other disorders.[19]

  • Opioid Peptides: N-methylation of opioid peptides, such as enkephalins and dermorphins, has been shown to increase their affinity for opioid receptors and enhance their analgesic effects.[20]

Conclusion

N-methylation of amino acids is a cornerstone of modern peptide drug design. This seemingly subtle modification provides a powerful toolkit for medicinal chemists to rationally enhance the pharmacological properties of peptides. By providing conformational constraint, increasing proteolytic stability, and improving cell permeability, N-methylation can transform peptide leads with poor drug-like properties into viable clinical candidates. As our understanding of the intricate relationship between N-methylation, peptide conformation, and biological activity continues to grow, so too will the number of innovative and effective N-methylated peptide therapeutics reaching the market.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of N-Boc-N-methyl-D-Valinol

This document provides a detailed, step-by-step protocol for the synthesis of this compound, a chiral amino alcohol derivative crucial as a building block in the synthesis of complex peptides and pharmaceutical compounds. Its protected functional groups allow for selective chemical modifications, making it a valuable intermediate in drug discovery and development.

Synthesis Overview

The synthesis of this compound is a multi-step process commencing with the commercially available amino acid, D-Valine. The general synthetic strategy involves four key transformations:

  • Esterification of the carboxylic acid of D-Valine to prevent its interference in subsequent steps.

  • N-Boc Protection of the primary amine to introduce the tert-butyloxycarbonyl (Boc) protecting group.

  • N-Methylation of the Boc-protected amine.

  • Reduction of the methyl ester to the corresponding primary alcohol to yield the final product.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Supplier
D-ValineC₅H₁₁NO₂117.15Sigma-Aldrich
Thionyl chlorideSOCl₂118.97Sigma-Aldrich
Methanol (B129727) (anhydrous)CH₃OH32.04Fisher Scientific
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)C₁₀H₁₈O₅218.25Acros Organics
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01EMD Millipore
Dichloromethane (B109758) (DCM, anhydrous)CH₂Cl₂84.93Fisher Scientific
Sodium hydride (NaH, 60% dispersion in mineral oil)NaH24.00Sigma-Aldrich
Methyl iodide (CH₃I)CH₃I141.94Sigma-Aldrich
Tetrahydrofuran (B95107) (THF, anhydrous)C₄H₈O72.11Fisher Scientific
Lithium aluminum hydride (LAH)LiAlH₄37.95Sigma-Aldrich
Diethyl ether (anhydrous)(C₂H₅)₂O74.12Fisher Scientific
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)NH₄Cl53.49Fisher Scientific
Sodium sulfate (B86663) (Na₂SO₄, anhydrous)Na₂SO₄142.04Fisher Scientific
Ethyl acetate (B1210297) (EtOAc)C₄H₈O₂88.11Fisher Scientific
HexanesC₆H₁₄86.18Fisher Scientific
Step-by-Step Synthesis Protocol

Step 1: Synthesis of D-Valine methyl ester hydrochloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-Valine (10.0 g, 85.4 mmol) and anhydrous methanol (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (9.2 mL, 128.1 mmol) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.

  • Triturate the solid with diethyl ether (100 mL), filter, and wash with additional diethyl ether (2 x 50 mL).

  • Dry the solid under vacuum to yield D-Valine methyl ester hydrochloride.

Step 2: Synthesis of N-Boc-D-Valine methyl ester

  • Dissolve D-Valine methyl ester hydrochloride (14.3 g, 85.4 mmol) in a mixture of dichloromethane (150 mL) and saturated aqueous sodium bicarbonate solution (150 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (20.5 g, 93.9 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir vigorously for 16 hours.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain N-Boc-D-Valine methyl ester as a colorless oil.

Step 3: Synthesis of N-Boc-N-methyl-D-Valine methyl ester

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, suspend sodium hydride (60% dispersion in mineral oil, 4.1 g, 102.5 mmol) in anhydrous tetrahydrofuran (100 mL).

  • Cool the suspension to 0 °C.

  • Add a solution of N-Boc-D-Valine methyl ester (19.7 g, 85.4 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Stir the mixture at 0 °C for 1 hour.

  • Add methyl iodide (6.4 mL, 102.5 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 18 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-N-methyl-D-Valine methyl ester.

Step 4: Synthesis of this compound

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, dissolve N-Boc-N-methyl-D-Valine methyl ester (assumed 80% yield from the previous step, 16.6 g, 68.3 mmol) in anhydrous diethyl ether (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium aluminum hydride (3.9 g, 102.5 mmol) portion-wise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the sequential and dropwise addition of water (3.9 mL), 15% aqueous NaOH (3.9 mL), and then water (11.7 mL).

  • Stir the resulting white suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid or viscous oil.

Data Presentation

StepProductStarting MaterialReagentsSolventTypical Yield (%)
1D-Valine methyl ester hydrochlorideD-ValineSOCl₂Methanol95-99
2N-Boc-D-Valine methyl esterD-Valine methyl ester HClBoc₂O, NaHCO₃DCM/H₂O90-95
3N-Boc-N-methyl-D-Valine methyl esterN-Boc-D-Valine methyl esterNaH, CH₃ITHF80-85
4This compoundN-Boc-N-methyl-D-Valine methyl esterLiAlH₄Diethyl ether85-90

Visualization of Experimental Workflow

Synthesis_Workflow Synthesis of this compound DValine D-Valine Step1 Step 1: Esterification (SOCl₂, MeOH) DValine->Step1 Intermediate1 D-Valine methyl ester HCl Step1->Intermediate1 Step2 Step 2: N-Boc Protection (Boc₂O, NaHCO₃) Intermediate1->Step2 Intermediate2 N-Boc-D-Valine methyl ester Step2->Intermediate2 Step3 Step 3: N-Methylation (NaH, CH₃I) Intermediate2->Step3 Intermediate3 N-Boc-N-methyl-D-Valine methyl ester Step3->Intermediate3 Step4 Step 4: Reduction (LiAlH₄) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: A workflow diagram illustrating the four main steps in the synthesis of this compound.

Application Notes and Protocols for the Use of N-Boc-N-methyl-D-Valinol in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids and their derivatives into peptides is a critical strategy in modern drug discovery and development. N-Boc-N-methyl-D-Valinol, an N-terminally protected amino alcohol, serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the generation of C-terminal peptide alcohols. These modified peptides often exhibit enhanced biological properties, such as increased metabolic stability, improved cell permeability, and altered receptor binding affinities, compared to their corresponding C-terminal acid or amide counterparts.

This document provides detailed application notes and protocols for the efficient incorporation of this compound onto a solid support and its use in the synthesis of custom peptides. The methodologies described herein are tailored for researchers in academia and industry engaged in peptide chemistry and drug development.

Key Applications

The use of this compound in SPPS is primarily focused on the synthesis of:

  • Peptide Alcohols: These compounds are valuable as therapeutic agents themselves or as intermediates for further chemical modification.

  • Peptide Aldehydes: The C-terminal alcohol can be oxidized to an aldehyde, a functional group known to be a potent inhibitor of various proteases. This makes peptides terminating in N-methyl-D-Valinal valuable precursors for the development of enzyme inhibitors.

  • Conformationally Constrained Peptides: The N-methylation and the D-configuration of the valinol moiety can introduce conformational constraints into the peptide backbone, which can be beneficial for receptor binding and selectivity.

Challenges in Synthesis

The incorporation of N-methylated amino alcohols like this compound presents specific challenges in SPPS, primarily due to:

  • Steric Hindrance: The N-methyl group increases steric bulk around the nitrogen atom, which can impede the efficiency of subsequent amino acid couplings. This necessitates the use of more potent coupling reagents and potentially longer reaction times.

  • Monitoring of Coupling Reactions: Standard ninhydrin-based tests for monitoring the completion of coupling reactions are ineffective for secondary amines, such as the N-methyl group. Alternative methods, like the bromophenol blue test, are required.

Data Presentation: Representative Quantitative Data

While specific quantitative data for this compound is not extensively published, the following tables provide representative data based on the use of similar N-Boc-protected amino alcohols and N-methylated amino acids in SPPS. These values should be considered as a general guideline.

Table 1: Representative Loading Efficiency of N-Boc-N-methyl-amino alcohols on 2-Chlorotrityl Chloride Resin

Amino Alcohol DerivativeResin TypeLoading ConditionsTypical Loading Efficiency (%)Reference
N-Boc-N-methyl-amino alcohol (general)2-Chlorotrityl chloride1.2 eq. amino alcohol, 2.4 eq. DIPEA in DCM, RT, 2h85 - 95Adapted from general alcohol loading protocols
Fmoc-amino acid2-Chlorotrityl chloride0.6 eq. Fmoc-amino acid, DIEA in DCM, 25 min~99[1][2][3]

Table 2: Representative Coupling Efficiency of the First Amino Acid to Resin-Bound N-methyl-D-Valinol

Coupling ReagentBaseSolventReaction TimeTypical Coupling Efficiency (%)Reference
HATU/HOAtDIPEADMF/NMP2 - 4 h> 95[4]
PyBOP/HOAtDIPEADMF/NMP2 - 4 h> 95[5]
HCTUDIPEADMF/NMP1 - 2 h90 - 98[4]

Table 3: Representative Overall Yield and Purity of a Model Peptide Alcohol

Peptide Sequence (Model)Resin TypeCleavage CocktailCrude Yield (%)Purity by HPLC (%)
Ac-Phe-Ala-Val-N-methyl-Valinol2-Chlorotrityl chlorideTFA/TIS/H₂O (95:2.5:2.5)60 - 7570 - 85
Model Peptide AldehydeAlkyl triol linkerNBS in 10% aq. CH₂Cl₂ModerateVariable

Experimental Protocols

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the loading of this compound onto the highly acid-labile 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (B129727) (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.

  • Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (1.2 equivalents relative to the resin substitution) in anhydrous DCM.

  • Loading Reaction: Add the this compound solution to the swollen resin. Add DIPEA (2.4 equivalents relative to the amino alcohol) to the slurry.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Determination of Loading (Optional): The loading efficiency can be determined gravimetrically or by a back-titration method after cleaving a small amount of the amino alcohol from the resin.

Protocol 2: Solid-Phase Peptide Synthesis (Boc-SPPS) on N-methyl-D-Valinol-Resin

This protocol outlines the steps for peptide chain elongation using Boc chemistry.

Materials:

  • N-methyl-D-Valinol-2-CTC resin (from Protocol 1)

  • Boc-protected amino acids

  • Coupling reagents (e.g., HATU, HCTU, PyBOP)

  • Activation additives (e.g., HOAt)

  • DIPEA

  • Trifluoroacetic acid (TFA)

  • DCM

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Bromophenol blue solution in DMF (for monitoring coupling)

Procedure (for each coupling cycle):

  • Resin Swelling: Swell the N-methyl-D-Valinol-resin in DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes (pre-wash).

    • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin with DCM (3x) and then with DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DMF for 5 minutes (repeat twice).

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • Pre-activation: In a separate vial, dissolve the Boc-amino acid (3-4 equivalents), HATU (3-4 equivalents), and HOAt (3-4 equivalents) in DMF or NMP. Add DIPEA (6-8 equivalents) and allow to pre-activate for 2-5 minutes.

    • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours. Due to the steric hindrance of the N-methyl group on the preceding residue, a longer coupling time is recommended for the first amino acid.

  • Monitoring Coupling Completion:

    • Remove a small sample of resin beads and wash them with DMF.

    • Add a few drops of the bromophenol blue solution.

    • A yellow to green color indicates complete or near-complete coupling. A blue color indicates the presence of unreacted primary amine from the newly added amino acid. For subsequent couplings to the N-methyl amine, the bromophenol blue test on the N-methyl amine itself will be negative.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide Alcohol from the Resin

This protocol describes the final cleavage of the peptide alcohol from the 2-CTC resin.

Materials:

  • Peptidyl-N-methyl-D-Valinol-2-CTC resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Incubation: Agitate the mixture at room temperature for 1-2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge or filter to collect the precipitated peptide.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Drying: Dry the purified peptide alcohol under vacuum.

Mandatory Visualizations

SPPS_Workflow_for_Peptide_Alcohols cluster_Resin_Prep Resin Preparation cluster_Peptide_Elongation Peptide Elongation Cycle cluster_Cleavage_Purification Cleavage and Purification Start Start Swell_Resin Swell 2-CTC Resin in DCM Start->Swell_Resin Load_Amine_Alcohol Load this compound (DIPEA, DCM) Swell_Resin->Load_Amine_Alcohol Cap_Resin Cap Unreacted Sites (MeOH) Load_Amine_Alcohol->Cap_Resin Wash_Dry_Resin Wash and Dry Resin Cap_Resin->Wash_Dry_Resin Loaded_Resin Loaded Resin Wash_Dry_Resin->Loaded_Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Loaded_Resin->Boc_Deprotection Neutralization Neutralization (DIPEA/DMF) Boc_Deprotection->Neutralization Amino_Acid_Coupling Amino Acid Coupling (HATU/HOAt, DIPEA) Neutralization->Amino_Acid_Coupling Monitoring Monitor Coupling (Bromophenol Blue Test) Amino_Acid_Coupling->Monitoring Wash Wash Monitoring->Wash Wash->Boc_Deprotection Next Cycle Final_Peptide_Resin Final Peptide-Resin Wash->Final_Peptide_Resin Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Peptide_Resin->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Isolation_Purification Isolation and Purification Precipitation->Isolation_Purification Final_Product Purified Peptide Alcohol Isolation_Purification->Final_Product

Caption: Workflow for SPPS of C-terminal peptide alcohols.

Logical_Relationships N_Boc_Valinol This compound SPPS Solid-Phase Peptide Synthesis (SPPS) N_Boc_Valinol->SPPS Building Block Peptide_Alcohol C-Terminal Peptide Alcohol SPPS->Peptide_Alcohol Generates Oxidation Oxidation Peptide_Alcohol->Oxidation Can undergo Drug_Development Drug Development Applications Peptide_Alcohol->Drug_Development Application in Peptide_Aldehyde C-Terminal Peptide Aldehyde Oxidation->Peptide_Aldehyde Yields Protease_Inhibition Protease Inhibition Peptide_Aldehyde->Protease_Inhibition Leads to Protease_Inhibition->Drug_Development

Caption: Logical relationships in the use of this compound.

References

Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids into Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: Enhancing Peptide Therapeutics with N-Methylation

The site-specific incorporation of N-methylated amino acids into peptide sequences is a powerful and widely adopted strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drug candidates.[1][2] N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, introduces significant changes to the peptide's physicochemical properties. This modification can lead to peptides with improved oral bioavailability and longer in-vivo half-lives, making them more attractive as therapeutics.[3][4]

The primary advantages of incorporating N-methylated amino acids, such as N-Boc-N-methyl-D-Valine, include:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that shields the adjacent amide bond from cleavage by proteases, significantly prolonging the peptide's half-life in biological systems.[1][5]

  • Improved Pharmacokinetic Properties: Increased enzymatic stability and, in some cases, enhanced lipophilicity can lead to improved membrane permeability and oral bioavailability.[1][2][5]

  • Conformational Constraint: N-methylation restricts the rotation around the peptide bond (the C-N bond), which reduces the peptide's conformational flexibility. This can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its biological target.[1][2]

  • Reduced Hydrogen Bonding and Aggregation: The replacement of the amide N-H group eliminates a hydrogen bond donor, which can disrupt secondary structures like β-sheets that often lead to peptide aggregation and reduced solubility.

While N-methylated amino acids offer substantial benefits, their incorporation into peptides using Solid-Phase Peptide Synthesis (SPPS) presents challenges. The steric bulk of the N-methyl group significantly hinders the coupling reaction, often leading to lower yields and incomplete reactions compared to their non-methylated counterparts.[2][5] Therefore, optimized protocols employing highly efficient coupling reagents and potentially longer reaction times are necessary for successful synthesis.[2][5][6]

This document provides a detailed protocol for the incorporation of N-Boc-N-methyl-D-Valine using Boc-based SPPS, addressing the common challenges to ensure high-yield synthesis of N-methylated peptides.

Experimental Protocols

This protocol details the manual solid-phase synthesis of a peptide incorporating a N-Boc-N-methyl-D-Valine residue using a Boc/Bzl protection strategy on a PAM (phenylacetamidomethyl) resin.

Materials and Reagents
  • Resin: PAM resin (or Merrifield resin)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA)

  • Amino Acids: Boc-protected amino acids, Boc-N-methyl-D-Valine

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v)

  • Coupling Reagents:

    • For standard amino acids: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

    • For N-methylated amino acid: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, thioanisole).

  • Precipitation/Wash Solvent: Cold diethyl ether.

  • Purification Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), 0.1% TFA.

Protocol for SPPS Cycle

This protocol describes a single cycle for adding one amino acid. The cycle is repeated for each amino acid in the sequence.

Step 1: Resin Swelling

  • Place the resin in a reaction vessel.

  • Wash the resin with DMF (3 x 10 mL/g resin), followed by DCM (3 x 10 mL/g resin).

  • Swell the resin in DCM for at least 30 minutes.

Step 2: Boc Deprotection

  • Drain the swelling solvent.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 1-2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete Boc group removal.[1][7]

  • Drain the TFA solution and wash the resin thoroughly with DCM (5x) followed by DMF (3x).

Step 3: Neutralization

  • Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.

  • Drain and repeat the neutralization step.[6]

  • Wash the resin thoroughly with DMF (5x) to remove excess base.

Step 4: Amino Acid Coupling

A) For Standard Boc-Amino Acids:

  • In a separate vessel, dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

  • Add DIC (3 eq.) and allow the mixture to pre-activate for 10-15 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the reaction using a qualitative test (e.g., Kaiser test). If incomplete, the coupling step can be repeated.

  • Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

B) For N-Boc-N-methyl-D-Valine (Optimized for Steric Hindrance):

  • In a separate vessel, dissolve Boc-N-methyl-D-Valine (3 eq.) and HATU (3 eq.) in DMF.[1][8]

  • Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated N-methylated amino acid solution to the neutralized resin.

  • Agitate for 2-4 hours at room temperature. Due to steric hindrance, extended coupling times are often necessary.[5] A second coupling may be required for difficult sequences.

  • Monitor the reaction (e.g., Isatin test, as Kaiser test gives a false negative for secondary amines).

  • Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Step 5: Repeat Synthesis Cycle

  • Return to Step 2 for the incorporation of the next amino acid in the peptide sequence.

Final Peptide Cleavage and Purification

WARNING: Cleavage with HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Preparation: After the final amino acid is coupled and the N-terminal Boc group is removed, thoroughly dry the peptide-resin under vacuum.

  • Cleavage: Treat the dried resin with anhydrous HF or TFMSA containing appropriate scavengers (e.g., anisole) for 1-2 hours at 0 °C.

  • Precipitation: After cleavage, evaporate the strong acid. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet several times with cold ether to remove scavengers and cleavage byproducts.

  • Purification: Dissolve the crude peptide in an appropriate aqueous/organic solvent mixture (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.

Data Presentation

Table 1: Typical Parameters and Expected Results for Boc-SPPS of an N-Methylated Peptide

ParameterValueNotes
Resin Substitution0.4 - 0.8 mmol/gA lower substitution level is often preferred for longer or more complex sequences.
Coupling Equivalents (Amino Acid)3 - 4 eq.Relative to resin functionalization.
Coupling Efficiency (Standard AA)>99%Monitored by the Kaiser test.
Coupling Efficiency (N-Me-Val)~95-98%May require double coupling or extended reaction times. Monitored by Isatin test.[6]
Overall Crude Peptide Yield50 - 75%Highly dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC)40 - 70%Purification is required to remove deletion sequences and byproducts.
Final Purified Peptide Yield10 - 30%Post-purification yield based on the initial resin loading.

Table 2: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentAcronymClassKey Advantages
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUUronium SaltHighly reactive and efficient for sterically hindered couplings; reduced racemization.[8]
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUUronium SaltVery efficient coupling reagent, often used for N-methylated building blocks.[9]
N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleDIC/HOBtCarbodiimideStandard, cost-effective reagent system, but may be less efficient for difficult couplings.[1]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltEffective for hindered couplings, though may generate side products.

Visualizations

Boc_SPPS_Workflow start_end start_end process process decision decision special_process special_process final_steps final_steps start Start: Swollen Resin deprotection Step 1: Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Step 2: Neutralization (10% DIEA in DMF) deprotection->neutralization next_aa Next AA N-Methylated? neutralization->next_aa standard_coupling Step 3a: Standard Coupling (DIC/HOBt) next_aa->standard_coupling No nm_coupling Step 3b: N-Me Coupling (HATU) next_aa->nm_coupling  Yes last_aa Last AA? standard_coupling->last_aa nm_coupling->last_aa last_aa->deprotection No cleavage Step 4: Cleavage (HF or TFMSA) last_aa->cleavage Yes purification Step 5: Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end N_Methylation_Advantages strategy strategy mechanism mechanism outcome outcome goal goal mod Strategy: N-Methylation of Peptide Backbone steric Mechanism: Steric Hindrance at Amide Bond mod->steric hbond Mechanism: Elimination of Amide N-H Donor mod->hbond rotation Mechanism: Restricted C-N Bond Rotation mod->rotation stability Outcome: Increased Proteolytic Stability steric->stability permeability Outcome: Improved Membrane Permeability hbond->permeability conformation Outcome: Constrained Bioactive Conformation rotation->conformation drug Overall Goal: Improved Therapeutic Properties stability->drug permeability->drug conformation->drug

References

Asymmetric alkylation reactions using N-Boc-N-methyl-D-Valinol as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Topic: Asymmetric Alkylation Reactions Utilizing Chiral Auxiliaries Derived from D-Valinol

Note on the Use of N-Boc-N-methyl-D-Valinol:

Extensive literature searches did not yield specific application notes or detailed experimental protocols for the use of this compound as a chiral auxiliary in asymmetric alkylation reactions. This suggests that its application for this purpose is not widely documented in publicly available scientific literature.

However, chiral auxiliaries derived from the parent amino alcohol, D-valinol, are well-established and extensively used in stereoselective synthesis. Among the most prominent are the oxazolidinone auxiliaries, famously developed by David A. Evans. These auxiliaries provide a robust and predictable method for the asymmetric alkylation of carboxylic acid derivatives.

This document provides detailed application notes and protocols for a representative asymmetric alkylation reaction using a D-valinol-derived oxazolidinone chiral auxiliary. The principles and procedures outlined herein can serve as a foundational guide for researchers interested in developing methodologies with related chiral auxiliaries.

I. Introduction to Asymmetric Alkylation with Valinol-Derived Auxiliaries

Asymmetric alkylation is a powerful method for the enantioselective formation of carbon-carbon bonds, enabling the synthesis of chiral molecules with a high degree of stereocontrol. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered for reuse.

D-Valinol is a readily available chiral building block derived from the natural amino acid D-valine. Its derivatives, particularly oxazolidinones, are highly effective in asymmetric alkylation due to their rigid, conformationally well-defined structures that effectively shield one face of the enolate intermediate.

General Workflow:

The overall process involves three key steps:

  • Acylation: The chiral auxiliary is acylated with a prochiral carboxylic acid derivative.

  • Diastereoselective Alkylation: The N-acyl auxiliary is deprotonated to form a chiral enolate, which is then alkylated with an electrophile. The steric hindrance provided by the auxiliary directs the electrophile to one face of the enolate, leading to a high diastereomeric excess.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired chiral carboxylic acid derivative, alcohol, or other functional group.

II. Experimental Protocols

A. Preparation of the N-Acyl Chiral Auxiliary

This protocol describes the acylation of a D-valinol-derived oxazolidinone with propionyl chloride.

Materials:

  • (R)-4-isopropyl-2-oxazolidinone (derived from D-valinol)

  • Propionyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl (B1604629) bromide (BnBr)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of (R)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-propionyl oxazolidinone.

B. Asymmetric Alkylation of the N-Acyl Auxiliary

This protocol details the diastereoselective benzylation of the N-propionyl oxazolidinone.

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the solution. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Purify the product by flash column chromatography to isolate the desired diastereomer.

C. Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the alkylated auxiliary to the corresponding chiral carboxylic acid.

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Add lithium hydroxide (B78521) (LiOH, 2.0 eq) and hydrogen peroxide (H₂O₂, 30% aqueous solution, 4.0 eq).

  • Stir the mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Acidify the mixture to pH ~2 with aqueous HCl.

  • Extract the product with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the chiral carboxylic acid.

  • Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative.

III. Data Presentation

The following tables summarize typical results obtained for the asymmetric alkylation of N-acyl oxazolidinones derived from valinol.

Table 1: Asymmetric Benzylation of N-Propionyl-(R)-4-isopropyl-2-oxazolidinone

EntryElectrophileBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromiden-BuLiTHF-78>99:195
2Benzyl bromideLDATHF-7898:292
3Benzyl bromideNaHMDSTHF-7897:390

Table 2: Alkylation with Various Electrophiles

EntryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
1Methyl iodide95:588
2Ethyl iodide97:391
3Allyl bromide>99:194
4Isopropyl iodide90:1075

IV. Visualization of Workflow and Concepts

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage Auxiliary D-Valinol-derived Chiral Auxiliary N_Acyl_Aux N-Acyl Chiral Auxiliary Auxiliary->N_Acyl_Aux Acylation Acyl_Substrate Prochiral Acyl Halide Acyl_Substrate->N_Acyl_Aux Base Base (e.g., n-BuLi) Enolate Chiral Enolate Base->Enolate Deprotonation Electrophile Electrophile (R-X) Alkylated_Product Alkylated Auxiliary (High d.r.) Electrophile->Alkylated_Product Alkylation Final_Product Chiral Product (High e.e.) Alkylated_Product->Final_Product Hydrolysis Recovered_Aux Recovered Chiral Auxiliary Alkylated_Product->Recovered_Aux Cleavage

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Caption: Steric hindrance model for diastereoselective alkylation.

Design and Synthesis of Peptidomimetics with N-Boc-N-methyl-D-Valinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design and synthesis of peptidomimetics incorporating the sterically hindered, non-natural amino acid derivative, N-Boc-N-methyl-D-Valinol. The incorporation of N-methylated amino acids is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides, such as proteolytic stability, membrane permeability, and conformational rigidity. This guide covers the synthesis of the key building block, its incorporation into a peptide sequence, and the subsequent modification to generate a peptidomimetic, along with illustrative data and visualizations.

Introduction to Peptidomimetics with N-methylated Amino Acids

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties. N-methylation, the substitution of the amide proton with a methyl group, is a crucial modification that imparts several advantages:

  • Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the polarity of the peptide backbone, favoring passive diffusion across cellular membranes and potentially improving oral bioavailability.

  • Conformational Constraint: The N-methyl group restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure. This can lead to a more pre-organized conformation for receptor binding, potentially increasing affinity and selectivity.

This compound is a versatile building block for introducing these properties into a peptide sequence. The D-configuration of the valine residue further enhances resistance to enzymatic degradation.

Synthesis of Key Building Blocks

A common strategy to introduce a valinal-derived moiety at the N-terminus of a peptide is through the synthesis of this compound, followed by its oxidation to the corresponding aldehyde and subsequent reductive amination with a resin-bound peptide.

Synthesis of N-Boc-N-methyl-D-Valine

Protocol 1: Synthesis of N-Boc-N-methyl-D-Valine

This protocol describes the Boc-protection of N-methyl-D-valine.

Materials:

Procedure:

  • Dissolve N-methyl-D-valine (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield N-Boc-N-methyl-D-valine.

Parameter Value Notes
Starting MaterialN-methyl-D-valine
Key ReagentDi-tert-butyl dicarbonate
SolventDioxane/Water
Typical Yield85-95%Dependent on scale and purification.
Purity (by NMR)>95%
Synthesis of this compound

Protocol 2: Reduction of N-Boc-N-methyl-D-Valine

This protocol describes the reduction of the carboxylic acid to a primary alcohol.

Materials:

  • N-Boc-N-methyl-D-valine

  • Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure (using LiAlH₄):

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve N-Boc-N-methyl-D-valine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the solid precipitate and wash thoroughly with ethyl acetate.

  • Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Parameter Value Notes
Starting MaterialN-Boc-N-methyl-D-valine
Reducing AgentLiAlH₄ or BH₃·THFLiAlH₄ is a strong reducing agent.
SolventAnhydrous THF
Typical Yield70-85%Dependent on the reducing agent and work-up.
Purity (by NMR)>95%

Synthesis of Peptidomimetic via Reductive Amination

This section outlines the on-resin synthesis of a target peptide followed by N-terminal modification using this compound.

Solid-Phase Peptide Synthesis (SPPS) of a Precursor Peptide

Protocol 3: Boc-SPPS of a Precursor Peptide

This protocol describes the manual solid-phase synthesis of a model tripeptide (e.g., Phe-Leu-Ala) on a Merrifield resin using Boc chemistry.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-Ala-OH, Boc-Leu-OH, Boc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve Boc-Ala-OH (2 eq) and HOBt (2 eq) in DMF.

    • Add DIC (2 eq) and allow to activate for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling using the Kaiser test.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM.

  • Neutralization:

    • Wash the resin with DMF.

    • Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).

    • Wash the resin with DMF.

  • Subsequent Amino Acid Couplings: Repeat steps 2-4 for Boc-Leu-OH and Boc-Phe-OH.

  • Final Boc Deprotection: After the final coupling, perform the Boc deprotection (step 3) to expose the N-terminal amine of Phenylalanine.

Parameter Value Notes
ResinMerrifield Resin0.5-1.0 mmol/g substitution
Coupling ReagentsDIC/HOBtOther reagents like HBTU/DIEA can be used.
Deprotection Reagent50% TFA in DCM
Coupling Efficiency>99% per stepMonitored by Kaiser test.
On-Resin Modification with this compound

Protocol 4: Synthesis of the Peptidomimetic

This protocol involves the oxidation of this compound to the aldehyde followed by reductive amination with the resin-bound peptide.

Part A: Oxidation of this compound

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-N-methyl-D-valinal. Use immediately in the next step.

Part B: Reductive Amination on Resin

Materials:

  • Resin-bound peptide with a free N-terminus (from Protocol 3)

  • Crude N-Boc-N-methyl-D-valinal

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1% Acetic acid in DMF

  • Anhydrous DMF

Procedure:

  • Swell the peptide-resin in anhydrous DMF.

  • Dissolve the crude N-Boc-N-methyl-D-valinal (5 eq) in 1% acetic acid in DMF.

  • Add this solution to the resin.

  • Add NaBH₃CN (5 eq) to the resin suspension.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Part C: Cleavage and Purification

Materials:

  • Peptidomimetic-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure (HF Cleavage):

  • Transfer the dried resin to an HF cleavage apparatus.

  • Add appropriate scavengers.

  • Carry out the HF cleavage at 0 °C for 1-2 hours.

  • Evaporate the HF.

  • Precipitate the crude peptidomimetic with cold diethyl ether.

  • Wash the precipitate with cold diethyl ether and dry.

  • Purify the crude product by preparative reverse-phase HPLC.

  • Characterize the purified peptidomimetic by mass spectrometry and NMR.

Parameter Value Notes
Oxidation ReagentDess-Martin PeriodinaneMild and selective.
Reductive Amination ReagentNaBH₃CN
Overall Crude Yield40-60%Based on initial resin loading.
Final Purified Yield15-30%Post-purification.
Purity (by HPLC)>95%

Application Example: Modulation of a G-Protein Coupled Receptor (GPCR)

Peptidomimetics containing N-methylated amino acids have been shown to be potent modulators of GPCRs. For instance, a hypothetical peptidomimetic, Valinomim-1 , derived from an endogenous peptide ligand, could be designed to target the Neuropeptide Y Receptor Y1 (NPY Y1R), a GPCR involved in appetite regulation.

Hypothetical Data for Valinomim-1:

Compound Structure Binding Affinity (Ki, nM) Functional Activity (IC₅₀, nM)
Endogenous LigandNatural Peptide Sequence5.210.8
Valinomim-1 (N-Me-D-Val)-Phe-Leu-Ala-NH₂2.85.1
Unmodified PeptideD-Val-Phe-Leu-Ala-NH₂15.732.4

The N-methylation and D-amino acid incorporation in Valinomim-1 could lead to enhanced binding affinity and functional potency compared to the unmodified peptide, likely due to a more favorable, pre-organized conformation and increased metabolic stability.

Visualizations

Experimental Workflows

G Synthesis of this compound cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reduction N-methyl-D-valine N-methyl-D-valine N-Boc-N-methyl-D-valine N-Boc-N-methyl-D-valine N-methyl-D-valine->N-Boc-N-methyl-D-valine NaOH, Dioxane/H2O Boc Anhydride Boc Anhydride Boc Anhydride->N-Boc-N-methyl-D-valine N-Boc-N-methyl-D-valine_2 N-Boc-N-methyl-D-valine This compound This compound N-Boc-N-methyl-D-valine_2->this compound Anhydrous THF LiAlH4 LiAlH4 LiAlH4->this compound

Caption: Synthesis of the this compound building block.

G Peptidomimetic Synthesis Workflow Start Start SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) Start->SPPS Reductive_Amination On-Resin Reductive Amination SPPS->Reductive_Amination Oxidation Oxidation of This compound Oxidation->Reductive_Amination Cleavage Cleavage from Resin Reductive_Amination->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec & NMR Characterization Purification->Characterization End Final Product Characterization->End This compound This compound This compound->Oxidation

Caption: Overall workflow for the synthesis of the peptidomimetic.

Signaling Pathway

G Hypothetical NPY Y1 Receptor Antagonism Valinomim_1 Valinomim-1 (Peptidomimetic) NPY_Y1R NPY Y1 Receptor (GPCR) Valinomim_1->NPY_Y1R Antagonist Binding G_protein Gαi/o Protein NPY_Y1R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Appetite Stimulation cAMP->Cellular_Response

Caption: Antagonism of the NPY Y1 receptor signaling pathway by Valinomim-1.

Application Notes and Protocols: N-Boc-N-methyl-D-Valinol as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-D-valinol is a chiral amino alcohol derivative of significant interest in pharmaceutical and medicinal chemistry. As a chiral building block, it plays a crucial role in the synthesis of complex and stereochemically defined active pharmaceutical ingredients (APIs). The presence of the N-methyl group can enhance the metabolic stability and membrane permeability of peptide-based drugs, while the D-configuration can increase resistance to enzymatic degradation.[1] The tert-butyloxycarbonyl (Boc) protecting group allows for the selective reaction of the hydroxyl group, making this compound a versatile precursor for the synthesis of various pharmaceutical intermediates.[2] This document provides detailed protocols for the synthesis of this compound and its application in the synthesis of pharmaceutical intermediates, along with relevant data and workflow visualizations.

Data Presentation

Table 1: Summary of Reagents for the Synthesis of this compound

StepReagentMolar EquivalentPurpose
1. N-Boc ProtectionD-Valine1.0Starting material
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)1.1Boc protecting agent
Sodium hydroxide (B78521) (NaOH)2.0Base
Tetrahydrofuran (B95107) (THF)-Solvent
2. N-MethylationBoc-D-Valine1.0Starting material
Sodium hydride (NaH)2.2Base
Iodomethane (B122720) (CH₃I)2.0Methylating agent
Tetrahydrofuran (THF)-Solvent
3. ReductionN-Boc-N-methyl-D-valine1.0Starting material
Lithium aluminum hydride (LiAlH₄)1.5Reducing agent
Tetrahydrofuran (THF)-Solvent

Table 2: Typical Yields and Purity for Synthesis Steps

StepProductTypical Yield (%)Typical Purity (%)
1. N-Boc ProtectionBoc-D-Valine90-95>98
2. N-MethylationN-Boc-N-methyl-D-valine75-85>97
3. ReductionThis compound80-90>98

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a three-step synthesis of this compound starting from D-valine.

Step 1: N-Boc Protection of D-Valine to yield Boc-D-Valine

  • In a 500 mL round-bottom flask, dissolve D-valine (1.0 eq.) in a solution of sodium hydroxide (2.0 eq.) in 100 mL of water.

  • To this solution, add 100 mL of tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 12 hours.

  • After the reaction is complete, as monitored by thin-layer chromatography (TLC), concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with 50 mL of ethyl acetate (B1210297) (2x).

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield Boc-D-Valine as a white solid.

Step 2: N-Methylation of Boc-D-Valine to yield N-Boc-N-methyl-D-valine

  • In a flame-dried 500 mL round-bottom flask under an inert argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.2 eq.) in 150 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve Boc-D-Valine (1.0 eq.) in 50 mL of anhydrous THF.

  • Slowly add the Boc-D-Valine solution to the sodium hydride suspension dropwise over 30 minutes.

  • After the addition is complete, allow the mixture to stir at 0 °C for another 30 minutes.

  • Add iodomethane (2.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.

  • Adjust the pH of the solution to 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Step 3: Reduction of N-Boc-N-methyl-D-valine to this compound

  • In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, under an inert argon atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in 300 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Boc-N-methyl-D-valine (1.0 eq.) in 100 mL of anhydrous THF.

  • Slowly add the N-Boc-N-methyl-D-valine solution to the LiAlH₄ suspension dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting white suspension for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield this compound as a clear oil or a low-melting solid.

Protocol 2: Application in Pharmaceutical Intermediate Synthesis - Example: Dipeptide Fragment Synthesis

This protocol describes the use of this compound as a building block in the synthesis of a dipeptide fragment, a common step in the preparation of more complex peptide-based pharmaceuticals.

  • Activation of a Protected Amino Acid: In a round-bottom flask, dissolve a suitable N-protected amino acid (e.g., Fmoc-L-Alanine) (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.[3]

  • Coupling Reaction: To the activated amino acid solution, add a solution of this compound (1.1 eq.) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide fragment by silica gel column chromatography.

  • Boc Deprotection (for further chain elongation): Dissolve the purified dipeptide in a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir at room temperature for 30-60 minutes. Remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide, which can be used in the next coupling step.[3]

Visualizations

Synthesis_Workflow D_Valine D-Valine Boc_D_Valine Boc-D-Valine D_Valine->Boc_D_Valine 1. Boc₂O, NaOH, THF N_Boc_N_methyl_D_valine N-Boc-N-methyl-D-valine Boc_D_Valine->N_Boc_N_methyl_D_valine 2. NaH, CH₃I, THF N_Boc_N_methyl_D_Valinol This compound N_Boc_N_methyl_D_valine->N_Boc_N_methyl_D_Valinol 3. LiAlH₄, THF

Caption: Synthetic workflow for this compound.

Peptide_Coupling_Workflow cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_deprotection Further Processing Fmoc_AA Fmoc-L-Alanine Activation HBTU, HOBt, DIPEA in DMF Fmoc_AA->Activation Activated_AA Activated Fmoc-L-Alanine Activation->Activated_AA Coupling Coupling in DMF Activated_AA->Coupling Precursor This compound Precursor->Coupling Dipeptide Protected Dipeptide Intermediate Coupling->Dipeptide Deprotection Boc Deprotection (TFA/DCM) Dipeptide->Deprotection Final_Intermediate Pharmaceutical Intermediate Deprotection->Final_Intermediate

Caption: Application in dipeptide intermediate synthesis.

References

Application Notes and Protocols for the Boc Deprotection of N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry and the preparation of pharmaceutical intermediates. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. This document provides a detailed experimental procedure for the deprotection of N-Boc-N-methyl-D-Valinol to yield N-methyl-D-Valinol. The protocols described herein are based on established methodologies for Boc deprotection, primarily utilizing trifluoroacetic acid (TFA) or hydrogen chloride (HCl).

The deprotection reaction proceeds via the protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide, yielding the free amine.[1] The resulting amine is typically obtained as a salt of the acid used for deprotection (e.g., trifluoroacetate (B77799) or hydrochloride salt).

Experimental Protocols

Two common and effective methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the compatibility with other functional groups in the molecule.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)

This is a widely used and generally efficient method for Boc deprotection.[2][3]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or saturated aqueous sodium carbonate (Na₂CO₃) solution[2]

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.

  • To the stirred solution, add trifluoroacetic acid (TFA). The amount of TFA can range from 25% to 50% (v/v) of the total solution volume.[2][3][4] For sensitive substrates, the reaction can be cooled to 0 °C before the addition of TFA.[2]

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[2][5]

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • Work-up (Aqueous Base Wash): a. Dissolve the crude residue in ethyl acetate (EtOAc). b. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the aqueous layer is basic (to neutralize the TFA), followed by a wash with brine.[2] c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the free amine product, N-methyl-D-Valinol.

  • Work-up (to obtain the TFA salt): a. If the TFA salt is desired, the residue after TFA removal can be triturated with diethyl ether to precipitate the salt, which is then collected by filtration.

Method 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is another standard procedure and is often preferred when a hydrochloride salt of the amine is desired.[6][7]

Materials:

  • This compound

  • 4M Hydrogen chloride (HCl) in 1,4-dioxane

  • Dichloromethane (DCM, optional co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent like DCM or directly in the 4M HCl in dioxane solution in a round-bottom flask.

  • Add the 4M HCl in dioxane solution to the starting material.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[6]

  • Upon completion, the product hydrochloride salt often precipitates from the reaction mixture.

  • Dilute the reaction mixture with diethyl ether to further precipitate the product.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield N-methyl-D-Valinol hydrochloride.

Data Presentation

The following table summarizes typical quantitative data for Boc deprotection reactions based on similar substrates found in the literature. Actual results may vary depending on the specific reaction conditions and scale.

ParameterMethod 1 (TFA/DCM)Method 2 (HCl/Dioxane)Reference
Typical Yield 60-95%>90%[2][6]
Reaction Time 0.5 - 4 hours0.5 - 2 hours[2][5][6]
Temperature 0 °C to Room TemperatureRoom Temperature[2][6]
Purity (crude) Generally high, purification may be requiredOften high, precipitation yields pure salt
Product Form Free amine (after basic work-up) or TFA saltHydrochloride salt

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for both methods.

Boc_Deprotection_Workflow_TFA cluster_0 Reaction Setup cluster_1 Work-up & Isolation Start This compound Dissolve Dissolve in DCM Start->Dissolve Add_TFA Add TFA (25-50% v/v) Dissolve->Add_TFA Stir Stir at RT (0.5-4h) Add_TFA->Stir Evaporate Remove Volatiles in vacuo Stir->Evaporate Redissolve Redissolve in EtOAc Evaporate->Redissolve Wash_Base Wash with aq. NaHCO3 Redissolve->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry (Na2SO4) & Filter Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product N-methyl-D-Valinol (Free Base) Concentrate->Product

Caption: Workflow for Boc Deprotection using TFA/DCM.

Boc_Deprotection_Workflow_HCl cluster_0 Reaction Setup cluster_1 Isolation Start This compound Add_HCl Add 4M HCl in Dioxane Start->Add_HCl Stir Stir at RT (0.5-2h) Add_HCl->Stir Precipitate Precipitate with Diethyl Ether Stir->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product N-methyl-D-Valinol HCl Salt Dry->Product

Caption: Workflow for Boc Deprotection using HCl/Dioxane.

References

Application Note: HPLC Purification of N-Boc-N-methyl-D-Valinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-N-methyl-D-Valinol is a chiral building block of significant interest in the synthesis of complex peptides and pharmaceutical intermediates. Its N-Boc and N-methyl functionalities, coupled with the chiral center of the D-valinol backbone, make it a valuable component in the development of novel therapeutics. The chemical purity and enantiomeric integrity of this derivative are critical for successful downstream applications. High-Performance Liquid Chromatography (HPLC) is the premier method for both the analysis and purification of such compounds. This application note provides detailed protocols for the purification of this compound using both reverse-phase and chiral HPLC methods.

Reverse-Phase HPLC (RP-HPLC) for Achiral Purification

Reverse-phase HPLC is a powerful technique for the purification of this compound from non-chiral impurities that may arise during synthesis, such as starting materials, reagents, or by-products. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: Preparative RP-HPLC

This protocol is designed for the purification of multi-milligram to gram quantities of this compound.

Instrumentation:

  • Preparative HPLC system with a gradient pump

  • UV-Vis detector

  • Fraction collector

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). If solubility is an issue, a small amount of a stronger, compatible solvent like methanol (B129727) or isopropanol (B130326) can be used, followed by dilution with Mobile Phase A. Ensure the final sample solution is filtered through a 0.45 µm syringe filter before injection.

Table 1: Preparative RP-HPLC Parameters

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 20.0 mL/min
Column Temperature Ambient
Detection 210 nm
Injection Volume 1-5 mL (depending on sample concentration)

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient as specified in Table 1.

  • Monitor the chromatogram and collect the fractions corresponding to the main peak of this compound.

  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified product.

Analytical RP-HPLC for Purity Assessment

This method is used to assess the purity of the fractions collected during the preparative run.

Table 2: Analytical RP-HPLC Parameters

ParameterValue
Column C18, 5 µm, 250 x 4.6 mm[1]
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water[1]
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile[1]
Gradient 5% to 95% B over 20 minutes[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection 210 nm[1]
Injection Volume 10 µL[1]

Expected Results: Under these conditions, this compound is expected to elute as a sharp peak. The purity of the collected fractions can be determined by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram. Fractions with a purity of ≥98% are typically pooled.

Chiral HPLC for Enantiomeric Purity Assessment and Purification

For applications where the enantiomeric purity of this compound is critical, chiral HPLC is employed. This technique uses a chiral stationary phase (CSP) to differentiate between the D- and L-enantiomers. Macrocyclic glycopeptide-based CSPs are particularly effective for the separation of N-blocked amino acid derivatives.[2][3]

Experimental Protocol: Analytical Chiral HPLC

This protocol is for determining the enantiomeric excess (% ee) of the purified this compound.

Instrumentation:

  • Analytical HPLC system with a gradient or isocratic pump

  • UV-Vis detector

Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Table 3: Analytical Chiral HPLC Parameters

ParameterValue
Column CHIROBIOTIC T, 5 µm, 250 x 4.6 mm
Mobile Phase Methanol/Water (80:20, v/v) with 0.1% Ammonium Trifluoroacetate
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection 210 nm
Injection Volume 10 µL

Expected Results: This method should provide baseline separation of the D- and L-enantiomers of N-Boc-N-methyl-Valinol. The enantiomeric excess can be calculated from the peak areas of the two enantiomers. For chiral separations of N-Boc amino acids, reversed-phase mode is often a viable choice on CHIROBIOTIC T and R columns.[2]

Experimental Protocol: Preparative Chiral HPLC

If the synthesis results in a racemic or diastereomeric mixture, preparative chiral HPLC can be used for separation. The conditions are scaled up from the analytical method.

Table 4: Preparative Chiral HPLC Parameters

ParameterValue
Column CHIROBIOTIC T, 10 µm, 250 x 21.2 mm
Mobile Phase Methanol/Water (80:20, v/v) with 0.1% Ammonium Trifluoroacetate
Mode Isocratic
Flow Rate 20.0 mL/min
Column Temperature Ambient
Detection 210 nm
Injection Volume 1-5 mL

Procedure: The procedure is similar to that of preparative RP-HPLC, with the collection of fractions corresponding to the desired enantiomer.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the purification and analysis of this compound derivatives.

HPLC_Purification_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product Crude_Product Crude this compound Preparative_RP_HPLC Preparative RP-HPLC Crude_Product->Preparative_RP_HPLC Primary Purification Preparative_Chiral_HPLC Preparative Chiral HPLC (if necessary) Crude_Product->Preparative_Chiral_HPLC For Racemic Mixtures Analytical_RP_HPLC Analytical RP-HPLC (Purity Check) Preparative_RP_HPLC->Analytical_RP_HPLC Fraction Analysis Analytical_Chiral_HPLC Analytical Chiral HPLC (Enantiomeric Purity) Preparative_Chiral_HPLC->Analytical_Chiral_HPLC Fraction Analysis Pure_Product Pure this compound Analytical_RP_HPLC->Pure_Product Pool Pure Fractions Analytical_Chiral_HPLC->Pure_Product Pool Pure Enantiomer Pure_Product->Analytical_Chiral_HPLC Final Quality Control

Caption: Workflow for HPLC Purification and Analysis.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the described HPLC methods.

Table 5: Summary of HPLC Method Parameters

ParameterPreparative RP-HPLCAnalytical RP-HPLCAnalytical Chiral HPLCPreparative Chiral HPLC
Column Type C18C18CHIROBIOTIC TCHIROBIOTIC T
Particle Size (µm) 105510
Dimensions (mm) 250 x 21.2250 x 4.6250 x 4.6250 x 21.2
Flow Rate (mL/min) 20.01.01.020.0
Detection λ (nm) 210210210210

Conclusion

The protocols outlined in this application note provide a robust framework for the purification and analysis of this compound derivatives. The combination of preparative reverse-phase HPLC for initial purification and chiral HPLC for enantiomeric separation and analysis ensures a final product of high purity and enantiomeric integrity, suitable for demanding applications in pharmaceutical and chemical synthesis. Researchers can adapt these methods as a starting point and optimize them for their specific instrumentation and sample characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of N-Boc-N-methyl-D-Valinol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common synthetic route involves a three-step process starting from D-Valine:

  • N-Boc Protection: The amino group of D-Valine is protected with a tert-butyloxycarbonyl (Boc) group.

  • N-Methylation: The protected N-Boc-D-valine is then methylated on the nitrogen atom.

  • Reduction: The carboxylic acid of N-Boc-N-methyl-D-valine is reduced to an alcohol to yield the final product, this compound.

Q2: What are the critical parameters to control during the N-methylation step?

A2: The N-methylation of N-Boc-D-valine is a crucial step where side reactions can occur. Key parameters to control include the choice of base and methylating agent, reaction temperature, and stoichiometry. A common challenge is preventing O-methylation of the carboxylate. Using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) can selectively deprotonate the nitrogen for methylation.[1]

Q3: Which reducing agents are suitable for the conversion of N-Boc-N-methyl-D-valine to the corresponding amino alcohol?

A3: Several reducing agents can be employed for this transformation. Lithium borohydride (B1222165) (LiBH₄) is a commonly used reagent for the reduction of N-Boc protected amino acids to their corresponding alcohols. Another effective method involves the in situ formation of lithium borohydride from sodium borohydride (NaBH₄) and lithium chloride (LiCl).[2] Alternatively, activation of the carboxylic acid with ethyl chloroformate followed by reduction with NaBH₄ is also a viable option.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through silica (B1680970) gel column chromatography. The choice of eluent is critical for good separation. A gradient of ethyl acetate (B1210297) in hexanes is often effective. Recrystallization can also be used for further purification if a suitable solvent system is identified; mixtures of ethyl acetate and hexanes or diethyl ether and petroleum ether are good starting points to explore.[3]

Q5: What are the common impurities I might encounter?

A5: Common impurities can include unreacted starting materials (N-Boc-D-valine or N-Boc-N-methyl-D-valine), byproducts from the methylation step (such as the methyl ester of the starting material), and over-reduction products if a harsh reducing agent is used. Di-Boc protected species can also form during the initial protection step.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-D-valine

Materials:

Procedure:

  • Dissolve D-Valine in a 1N NaOH solution and water in a round-bottom flask.

  • Add a solution of (Boc)₂O in dioxane to the flask while stirring vigorously at room temperature.

  • Maintain the pH of the reaction mixture between 9 and 10 by adding 1N NaOH as needed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with hexanes to remove unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with a cold 10% citric acid solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-D-valine, typically as a white solid.

Protocol 2: Synthesis of N-Boc-N-methyl-D-valine

Materials:

  • N-Boc-D-valine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hydrochloric acid (1M)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-D-valine in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add MeI dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Acidify the aqueous layer to pH 3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 3: Synthesis of this compound

Materials:

  • N-Boc-N-methyl-D-valine

  • Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄) and Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure using LiBH₄:

  • Dissolve N-Boc-N-methyl-D-valine in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add LiBH₄ in portions.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Summary of Typical Yields and Purity for the Synthesis of this compound

StepProductTypical Yield (%)Typical Purity (%) (after purification)
1N-Boc-D-valine85-95>98
2N-Boc-N-methyl-D-valine70-85>97
3This compound80-90>98

Note: Yields and purity are dependent on reaction scale, purity of starting materials, and optimization of reaction and purification conditions.

Troubleshooting Guides

Issue 1: Low Yield in N-Boc Protection Step

Possible Cause Troubleshooting Action
Incomplete reactionEnsure the pH is maintained between 9 and 10 throughout the addition of (Boc)₂O. Extend the reaction time and monitor by TLC until the starting material is consumed.
Hydrolysis of (Boc)₂OAdd (Boc)₂O in portions to minimize hydrolysis. Ensure efficient stirring.
Product loss during workupEnsure complete extraction from the aqueous phase by performing multiple extractions with ethyl acetate. Avoid overly acidic conditions during acidification which can lead to Boc group cleavage.

Issue 2: Low Yield or Side Products in N-Methylation Step

Possible Cause Troubleshooting Action
Incomplete deprotonationUse a sufficient excess of a strong, non-nucleophilic base like NaH. Ensure anhydrous conditions as water will quench the base.
O-methylation of the carboxylateAdd the methylating agent (MeI) after the deprotonation of the nitrogen is complete. Maintaining a low temperature can also favor N-methylation.
Unreacted starting materialIncrease the equivalents of the base and methylating agent. Extend the reaction time.

Issue 3: Incomplete Reduction or Low Yield of this compound

| Possible Cause | Troubleshooting Action | | Incomplete reaction | Use a sufficient excess of the reducing agent (e.g., LiBH₄). Ensure anhydrous conditions for the reaction. Extend the reaction time and monitor by TLC. | | Product loss during workup | Ensure thorough extraction of the product. The amino alcohol may have some water solubility. | | Formation of byproducts | Over-reduction is less common with borohydride reagents but can occur. Use milder conditions or a less reactive reducing agent if complex mixtures are observed. |

Visualizations

Synthesis_Workflow D_Valine D-Valine Boc_Protection N-Boc Protection ((Boc)₂O, NaOH) D_Valine->Boc_Protection N_Boc_D_Valine N-Boc-D-valine Boc_Protection->N_Boc_D_Valine N_Methylation N-Methylation (NaH, MeI) N_Boc_D_Valine->N_Methylation N_Boc_N_Methyl_D_Valine N-Boc-N-methyl-D-valine N_Methylation->N_Boc_N_Methyl_D_Valine Reduction Reduction (LiBH₄) N_Boc_N_Methyl_D_Valine->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Step Identify Synthetic Step Start->Step Boc_Protection N-Boc Protection Step->Boc_Protection Step 1 Methylation N-Methylation Step->Methylation Step 2 Reduction Reduction Step->Reduction Step 3 Boc_Check_pH Check pH Control (9-10) Boc_Protection->Boc_Check_pH Boc_Check_Reagent Check (Boc)₂O Stoichiometry Boc_Protection->Boc_Check_Reagent Methyl_Check_Anhydrous Ensure Anhydrous Conditions Methylation->Methyl_Check_Anhydrous Methyl_Check_Base Optimize Base Equivalents Methylation->Methyl_Check_Base Reduction_Check_Reagent Check Reducing Agent Equivalents Reduction->Reduction_Check_Reagent Reduction_Check_Workup Optimize Extraction Reduction->Reduction_Check_Workup

Caption: Troubleshooting decision tree for the synthesis.

References

Stability issues of N-Boc-N-methyl-D-Valinol under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Boc-N-methyl-D-Valinol. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its use in experimental settings.

Troubleshooting Guide

This guide addresses common issues related to the stability of this compound under various reaction conditions.

Issue 1: Incomplete Deprotection or Low Yield

Possible Causes:

  • Steric Hindrance: The N-methyl group, in conjunction with the bulky tert-butyl group of the Boc protecting group and the valine side chain, can create significant steric hindrance around the carbamate (B1207046) nitrogen. This can impede the approach of acidic reagents, slowing down the cleavage of the Boc group compared to non-methylated amino alcohols.

  • Insufficient Acid Strength or Reaction Time: Standard deprotection conditions that are effective for other Boc-protected compounds may be insufficient for this compound due to its increased stability.

  • Inappropriate Solvent: The choice of solvent can influence the efficacy of the deprotection reaction.

Solutions:

  • Optimize Acidic Conditions:

    • Increase the concentration of the acid (e.g., use neat trifluoroacetic acid (TFA) or a higher concentration of HCl in dioxane).

    • Extend the reaction time and monitor progress using an appropriate analytical method like TLC or LC-MS.

    • Consider using a stronger acid catalyst if compatible with the rest of the molecule.

  • Elevated Temperatures: In some cases, thermal deprotection can be effective.[1][2][3] However, this should be approached with caution as it can lead to side reactions if other temperature-sensitive functional groups are present. Studies have shown that thermolytic deprotection can be achieved in various solvents, with polar solvents like methanol (B129727) or trifluoroethanol being effective.[3]

  • Alternative Reagents: Explore alternative deprotection reagents that may be more effective for sterically hindered substrates.

Issue 2: Formation of Side Products

Possible Causes:

  • Acid-Catalyzed Degradation: Prolonged exposure to strong acids or high temperatures can lead to the degradation of the parent molecule or the deprotected product.

  • Reactions with Scavengers (or lack thereof): During Boc deprotection, the resulting tert-butyl cation is electrophilic and can react with nucleophilic sites on the molecule of interest if not effectively scavenged.

Solutions:

  • Careful Monitoring: Closely monitor the reaction to determine the optimal endpoint, avoiding prolonged exposure to harsh conditions.

  • Use of Scavengers: Incorporate scavengers, such as triisopropylsilane (B1312306) (TIS) or water, into the reaction mixture to quench the tert-butyl cation and prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound generally stable?

A1: this compound, like other Boc-protected amino derivatives, is generally stable under neutral and basic conditions.[] It is also stable towards many nucleophiles and during catalytic hydrogenolysis.[]

Q2: What conditions can lead to the degradation of this compound?

A2: The primary condition that leads to the cleavage of the Boc group is the presence of acid.[] The rate of this acid-catalyzed hydrolysis is dependent on the acid strength, temperature, and the specific substrate structure. Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are commonly used for deprotection.[]

Q3: Is this compound sensitive to temperature?

A3: While the compound is stable at room temperature and below for storage, high temperatures can promote the thermal cleavage of the Boc group.[1][2][3] This thermolytic deprotection can occur even in the absence of an acid catalyst, particularly at temperatures above 150°C.[2][3]

Q4: Are there any known incompatible reagents with this compound?

A4: Strong acids are chemically incompatible if the intention is to maintain the Boc protection. Reagents that are highly electrophilic should also be used with caution as they could potentially react with the carbamate oxygen.

Stability Data Summary

Condition CategoryReagent/ConditionExpected Stability/OutcomePotential Side Products
Acidic Strong Acids (e.g., TFA, HCl in Dioxane)Labile (Deprotection)tert-butylation products, degradation with prolonged exposure
Basic Strong Bases (e.g., NaOH, KOH)StableGenerally none related to the Boc group
Nucleophilic Common Nucleophiles (e.g., amines, thiols)StableGenerally none related to the Boc group
Thermal Elevated Temperatures (>150°C)Potentially Labile (Thermal Deprotection)Isobutylene, CO2, potential degradation of the core molecule
Storage 0-8°C, dry conditionsStableNone

Experimental Protocols

The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on the specific experimental needs and available analytical instrumentation.

Objective: To determine the degradation profile of this compound under specific stress conditions (e.g., acidic, basic, thermal).

Materials:

  • This compound

  • Selected stress reagents (e.g., 1M HCl, 1M NaOH, various buffers)

  • Appropriate solvents (e.g., water, methanol, acetonitrile)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Constant temperature chamber or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Sample Preparation for Stress Testing:

    • For each stress condition, mix a known volume of the stock solution with the stressor solution (e.g., acidic or basic solution) in a sealed vial.

    • Prepare a control sample by mixing the stock solution with the solvent used for the stressor (e.g., water for aqueous acid/base).

  • Incubation:

    • Place the vials in a constant temperature environment (e.g., 25°C, 40°C, 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Quenching and Analysis:

    • Immediately quench the reaction in the withdrawn aliquots by neutralizing the stressor (if applicable) and/or diluting with a suitable mobile phase.

    • Analyze the samples by a validated analytical method (e.g., HPLC-UV or LC-MS) to quantify the remaining amount of this compound and identify any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation rate and, if possible, the half-life of the compound under each stress condition.

Visualizations

TroubleshootingWorkflow start Issue Encountered (e.g., Low Yield, Impurities) check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents incomplete_deprotection Incomplete Deprotection? check_reagents->incomplete_deprotection side_products Side Products Observed? incomplete_deprotection->side_products No optimize_acid Optimize Acid Conditions (Concentration, Time) incomplete_deprotection->optimize_acid Yes add_scavenger Add Scavengers (e.g., TIS, Water) side_products->add_scavenger Yes solution Problem Resolved side_products->solution No increase_temp Consider Thermal Deprotection (with caution) optimize_acid->increase_temp monitor_reaction Monitor Reaction Closely (TLC, LC-MS) increase_temp->monitor_reaction add_scavenger->monitor_reaction monitor_reaction->solution

Caption: Troubleshooting workflow for stability issues.

StabilityTestingWorkflow start Prepare Stock Solution of this compound prepare_samples Prepare Samples with Stressors (Acid, Base, etc.) start->prepare_samples incubate Incubate at Controlled Temperature prepare_samples->incubate sample_aliquots Withdraw Aliquots at Time Intervals incubate->sample_aliquots quench Quench Reaction sample_aliquots->quench analyze Analyze by HPLC or LC-MS quench->analyze data_analysis Analyze Data (Degradation Rate, Half-life) analyze->data_analysis end Stability Profile Determined data_analysis->end

Caption: Experimental workflow for stability testing.

References

Analytical techniques for detecting impurities in N-Boc-N-methyl-D-Valinol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Boc-N-methyl-D-Valinol Impurity Analysis

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the analytical techniques used to detect impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Residual D-Valinol and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Di-Boc Protected Impurity: The product where the hydroxyl group is also protected by a Boc group.

  • Enantiomeric Impurity: The corresponding L-isomer, N-Boc-N-methyl-L-Valinol.

  • Related Substances: Byproducts from the synthesis, such as tert-butanol.[1]

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., ethyl acetate, hexanes, acetonitrile).[1]

  • Elemental Impurities: Trace metals that may be introduced from reagents or equipment.[]

Q2: Which analytical technique is best for routine purity checks of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for routine purity analysis.[1] It excels at separating the main compound from most process-related impurities and degradation products. A standard reverse-phase C18 column is typically a good starting point.[1]

Q3: How can I detect and quantify the enantiomeric impurity (L-isomer)?

A3: Enantiomeric purity must be assessed using a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method. This requires a specific Chiral Stationary Phase (CSP) designed to resolve enantiomers.[3] Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven effective for separating N-blocked amino acids and their derivatives.[3]

Q4: What is the best approach to identify an unknown impurity?

A4: The most powerful technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[] This method first separates the impurity from the main compound (LC) and then provides its mass-to-charge ratio (MS), which is crucial for determining its molecular weight and elemental composition.[] Further structural information can be obtained using tandem mass spectrometry (MS/MS) to fragment the impurity and analyze its constituent parts.[] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation if the impurity can be isolated in sufficient quantity.[5]

Q5: How should I test for residual solvents?

A5: The standard method for analyzing residual solvents is Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, using a headspace autosampler. The high volatility of common organic solvents makes them ideal for headspace GC analysis.

Q6: Can I use Gas Chromatography (GC) to analyze this compound itself?

A6: Direct GC analysis is challenging due to the polar nature and low volatility of this compound. However, GC-MS analysis is possible after a derivatization step, such as silylation, which replaces active hydrogens with nonpolar groups (e.g., TBDMS) to increase volatility.[6] This approach is more commonly used for amino acids but can be adapted.[6]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: My primary peak is tailing. What is the cause and how can I fix it?

  • Possible Cause 1: Column Overload. The sample concentration is too high, leading to a non-ideal peak shape.

    • Solution: Dilute the sample and reinject.

  • Possible Cause 2: Secondary Interactions. The analyte may be interacting with active sites (e.g., free silanols) on the column packing material.

    • Solution: Add a competing agent to the mobile phase, such as a small amount of triethylamine (B128534) (TEA) for basic compounds or trifluoroacetic acid (TFA) for acidic ones.[1] A typical starting concentration is 0.1%.

  • Possible Cause 3: Column Degradation. The column may be nearing the end of its lifespan.

    • Solution: Replace the column with a new one of the same type.

Q: I am not getting good separation between my main peak and a key impurity. How can I improve the resolution?

  • Solution 1: Modify the Mobile Phase Gradient. If using a gradient, make it shallower (i.e., increase the percentage of the strong solvent more slowly over a longer time). This gives more time for compounds to separate.[1]

  • Solution 2: Change the Mobile Phase Composition. Try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa). The change in solvent selectivity can alter the elution order and improve separation.

  • Solution 3: Adjust the pH. If the impurity has an ionizable group, adjusting the pH of the aqueous mobile phase can change its retention time relative to the main peak.

  • Solution 4: Use a Different Column. Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to introduce different separation mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: I see small, unidentifiable peaks in my ¹H NMR spectrum. What could they be?

  • Possible Cause 1: Residual Solvents. Common solvents from purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are a frequent source of extra peaks.

    • Solution: Compare the chemical shifts of the unknown peaks to known solvent chemical shift tables. Ensure your product is thoroughly dried under high vacuum.

  • Possible Cause 2: Process-Related Impurities. These could be unreacted starting materials or byproducts.

    • Solution: Run NMR spectra of your starting materials and suspected byproducts to see if the signals match.

  • Possible Cause 3: Water. A broad peak, typically between 1.5-4.5 ppm in CDCl₃, can indicate the presence of water.

    • Solution: Use a fresh, sealed ampule of deuterated solvent.

Q: How can I increase the sensitivity of my NMR experiment to detect very low-level impurities?

  • Solution 1: Increase the Number of Scans. The signal-to-noise ratio increases with the square root of the number of scans. Doubling the scans will increase the signal-to-noise by a factor of ~1.4.

  • Solution 2: Use a Higher-Field Spectrometer. A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 300 MHz) provides inherently better sensitivity and signal dispersion.

  • Solution 3: Concentrate the Sample. Use a higher concentration of your sample, being careful not to cause solubility or viscosity issues.

Experimental Protocols

Protocol 1: General Purity Analysis by Reverse-Phase HPLC

This method is a starting point for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]

  • Gradient Program:

    • Start at 10% B, hold for 1 minute.

    • Ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm and 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral Purity Analysis by Chiral HPLC

This method is designed to separate the D- and L-enantiomers.

  • Column: Chiral Stationary Phase (CSP) column, such as CHIROBIOTIC T (Teicoplanin).[3]

  • Mobile Phase: A polar organic or reversed-phase system. For a reversed-phase approach, a common mobile phase is a mixture of a volatile buffer (e.g., ammonium (B1175870) trifluoroacetate) in water and an organic modifier like ethanol (B145695) or acetonitrile.[3]

  • Mode: Isocratic (constant mobile phase composition) is often effective for chiral separations. The exact ratio must be optimized.

    • Example Starting Point: 80:20 (v/v) Water with 10mM Ammonium Acetate : Acetonitrile.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation

Table 1: Example HPLC Data for Impurity Profiling
Peak No.Retention Time (min)Relative Retention Time (RRT)Area %Potential Identity
13.50.350.15D-Valinol
210.01.0099.5This compound
310.21.020.20N-Boc-N-methyl-L-Valinol
415.81.580.15Unknown Impurity

Note: Relative Retention Time (RRT) is the retention time of the impurity divided by the retention time of the main peak. This helps in peak tracking across different runs.

Table 2: Example GC-MS Data for a Derivatized Impurity
ImpurityDerivatization MethodRetention Time (min)Key Mass Fragments (m/z)
ValineSilylation with MTBSTFA8.2M-15, M-57, M-159

Note: M-57 corresponds to the loss of a tert-butyl group, a characteristic fragmentation pattern for TBDMS derivatives.[6]

Visualizations

Impurity_Analysis_Workflow cluster_prep Phase 1: Preparation & Initial Analysis cluster_eval Phase 2: Evaluation cluster_id Phase 3: Identification & Quantification cluster_report Phase 4: Reporting start_end start_end process process decision decision output output A Sample of This compound B Prepare Sample (1 mg/mL in Diluent) A->B C Inject on RP-HPLC (Purity Profile) B->C D Purity > 99.5%? C->D E Any Unknown Peaks > 0.1%? D->E No I Pass D->I Yes F Analyze by LC-MS (Identify Unknowns) E->F Yes G Analyze by Chiral HPLC (Quantify Enantiomer) E->G No F->G H Analyze by Headspace GC (Quantify Solvents) G->H J Characterize Impurities & Document Results H->J HPLC_Troubleshooting issue issue question question action action result result A Poor Peak Separation B Is gradient optimized? A->B C Make gradient shallower (e.g., 0.5% / min change) B->C No D Are peaks still co-eluting? B->D Yes C->D E Change Organic Solvent (ACN -> MeOH or vice-versa) D->E Yes I Problem Solved D->I No F Is separation improved? E->F G Change Column (e.g., C18 to Phenyl-Hexyl) F->G No J Problem Solved F->J Yes H Problem Solved G->H

References

Technical Support Center: Enhancing the Solubility of N-Boc-N-methyl-D-Valinol Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to address solubility challenges encountered with peptides containing the N-Boc-N-methyl-D-Valinol residue.

Troubleshooting Guides & FAQs

Q1: My peptide containing this compound is poorly soluble in aqueous solutions. What is the likely cause?

A1: The poor aqueous solubility of your peptide is likely due to the combined hydrophobicity of the N-Boc protecting group and the N-methyl-D-Valinol residue. The tert-butoxycarbonyl (Boc) group is inherently lipophilic, and the N-methylation of the valine residue can further increase this characteristic. This combination can lead to strong intermolecular hydrophobic interactions, promoting aggregation and reducing solubility in water.

Q2: What is the first step I should take when trying to dissolve a new batch of a peptide containing this compound?

A2: Always start by attempting to dissolve a small test amount of the peptide in deionized water. This will give you a baseline understanding of its solubility before committing the entire batch to a specific solvent system. If it doesn't dissolve in water, you can proceed to other strategies without risking your entire sample.

Q3: My peptide did not dissolve in water. What is the next logical step?

A3: For peptides that are neutral or basic in nature and exhibit poor aqueous solubility, the next step is to try dissolving them in a dilute acidic solution. A common starting point is 10% aqueous acetic acid. The acidic environment can protonate basic residues, increasing the overall charge of the peptide and improving its interaction with water.

Q4: Can I use organic co-solvents to improve the solubility of my peptide?

A4: Yes, organic co-solvents are a widely used and effective strategy. For highly hydrophobic peptides, such as those containing this compound, dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1][2] It is a powerful solvent that can disrupt hydrophobic aggregation. Other options include dimethylformamide (DMF), isopropanol, or acetonitrile.[1] When using co-solvents for biological assays, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid cytotoxicity.[2]

Q5: Are there any physical methods I can use to aid dissolution?

A5: Yes, sonication and gentle warming can be very effective. Sonication can help to break up peptide aggregates and increase the rate of dissolution.[1] Gentle warming (e.g., to 30-40°C) can also increase the kinetic solubility of the peptide. However, be cautious with temperature, as excessive heat can lead to peptide degradation.

Q6: I've tried acetic acid and DMSO, but my peptide still precipitates when I dilute it into my aqueous buffer. What can I do?

A6: This is a common issue known as "crashing out." To avoid this, try a slow, dropwise addition of the concentrated peptide stock (in organic solvent) into the vigorously stirring aqueous buffer. This helps to rapidly disperse the peptide molecules and prevent localized high concentrations that favor aggregation.

Q7: How can I quantitatively determine the solubility of my peptide?

A7: A common and accurate method for determining peptide solubility is through High-Performance Liquid Chromatography (HPLC). This involves preparing saturated solutions of your peptide in different solvents, filtering out the undissolved solid, and then quantifying the concentration of the dissolved peptide in the supernatant using a calibrated HPLC method.

Data Presentation: Solubility of Structurally Related N-Boc-Amino Acids

Table 1: Quantitative Solubility of N-Boc-L-glutamic acid in Various Solvents [3]

SolventConcentration (mg/mL)Molar Concentration (mM)Conditions
Dimethyl Sulfoxide (DMSO)100404.45Requires sonication
WaterSolubleNot specified-
ChloroformSolubleNot specified-
DichloromethaneSolubleNot specified-
Ethyl AcetateSolubleNot specified-
AcetoneSolubleNot specified-

Table 2: Qualitative Solubility of N-Boc-L-tryptophan in Organic Solvents [4][5]

Solvent FamilySolventSolubility
Chlorinated SolventsDichloromethaneSoluble
Polar Aprotic SolventsDimethylformamide (DMF)Soluble
Polar Protic SolventsMethanolSoluble
Polar Protic SolventsEthanolSoluble
EthersDiethyl EtherSoluble
Non-polar AromaticTolueneSoluble
AqueousWaterLess Soluble

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Peptide using an Organic Co-Solvent (DMSO)
  • Preparation:

    • Weigh out a small, accurately measured amount of the lyophilized peptide.

    • Allow the peptide to warm to room temperature before opening the vial to prevent condensation.

  • Initial Dissolution:

    • Add a small volume of 100% DMSO to the peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).

    • Vortex the solution for 30-60 seconds. If necessary, sonicate the sample in a water bath for 5-10 minutes to aid dissolution.[1]

  • Dilution into Aqueous Buffer:

    • Place the desired volume of your aqueous buffer (e.g., PBS) in a separate tube and begin stirring vigorously.

    • Using a pipette, add the concentrated DMSO stock solution dropwise to the stirring buffer.

    • Monitor the solution for any signs of precipitation (cloudiness).

  • Final Preparation:

    • Once the desired final concentration is reached, continue to stir the solution for an additional 5-10 minutes.

    • Before use, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved micro-aggregates.[1]

    • Carefully transfer the supernatant to a new tube.

Protocol 2: Solubilization of a Peptide using a Dilute Acidic Solution (Acetic Acid)
  • Preparation:

    • Weigh out a small amount of the lyophilized peptide.

  • Initial Dissolution Attempt:

    • Add the appropriate volume of sterile, deionized water to achieve the desired final concentration.

    • Vortex thoroughly. If the peptide does not dissolve, proceed to the next step.

  • Acidification:

    • Add a 10% aqueous solution of acetic acid dropwise to the peptide suspension.[6]

    • Vortex the solution between each drop. Continue adding the acetic acid solution until the peptide is fully dissolved.

  • pH Adjustment (Optional):

    • If required for your experiment, you can adjust the pH of the final solution using a suitable base (e.g., ammonium (B1175870) hydroxide). Be aware that this may cause the peptide to precipitate if the pH approaches its isoelectric point.

  • Final Preparation:

    • Centrifuge the solution to remove any remaining particulates before use.

Protocol 3: Determination of Peptide Solubility by HPLC
  • Preparation of Saturated Solutions:

    • Add an excess amount of the peptide to a series of vials, each containing a known volume of a different solvent to be tested.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, carefully observe each vial for the presence of undissolved solid.

    • Filter an aliquot of the supernatant from each vial through a 0.22 µm syringe filter to remove all solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your HPLC's detector.

  • HPLC Analysis:

    • Prepare a calibration curve using standard solutions of the peptide at known concentrations.

    • Inject the diluted samples onto a suitable HPLC column (e.g., a C18 column for reversed-phase chromatography).

    • Elute the peptide using an appropriate mobile phase gradient.

  • Quantification:

    • Determine the concentration of the peptide in the diluted samples by comparing their peak areas to the calibration curve.

    • Calculate the original solubility in each solvent by multiplying the measured concentration by the dilution factor.

Visualization

Peptide_Solubility_Troubleshooting start Start: Lyophilized this compound Peptide test_water Attempt to dissolve a small aliquot in deionized water start->test_water dissolved_water Soluble in Water Proceed with experiment test_water->dissolved_water Yes insoluble_water Insoluble in Water test_water->insoluble_water No try_acid Try 10% Acetic Acid insoluble_water->try_acid dissolved_acid Soluble in Acid Proceed with experiment try_acid->dissolved_acid Yes insoluble_acid Insoluble in Acid try_acid->insoluble_acid No try_organic Try Organic Co-solvent (e.g., DMSO, DMF) insoluble_acid->try_organic dissolved_organic Soluble in Organic Solvent Dilute dropwise into aqueous buffer try_organic->dissolved_organic Yes insoluble_organic Still Insoluble try_organic->insoluble_organic No physical_methods Apply Physical Methods: - Sonication - Gentle Warming insoluble_organic->physical_methods dissolved_physical Soluble Proceed with experiment physical_methods->dissolved_physical Soluble still_insoluble Consider Peptide Modification or Alternative Formulation Strategies physical_methods->still_insoluble Insoluble

Caption: Troubleshooting workflow for solubilizing this compound containing peptides.

References

Validation & Comparative

A Comparative Guide to Enantiomeric Purity Analysis of N-Boc-N-methyl-D-Valinol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral molecules such as N-Boc-N-methyl-D-Valinol, a valuable building block in synthetic organic chemistry. The presence of the undesired L-enantiomer can have significant implications for the efficacy, safety, and regulatory approval of downstream products. This guide provides a comparative overview of analytical methodologies for assessing the enantiomeric excess (ee) of this compound, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC). Supporting experimental data from closely related compounds is provided to guide method development, alongside detailed experimental protocols and a comparison with alternative techniques.

Comparison of Analytical Methods for Enantiomeric Purity

Chiral HPLC is a powerful and widely adopted technique for the direct separation and quantification of enantiomers. However, other methods such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents also offer viable, albeit different, approaches to determining enantiomeric purity. The selection of the most appropriate method depends on factors including available instrumentation, sample volatility, required sensitivity, and sample throughput.

Table 1: Comparison of Analytical Techniques for Enantiomeric Purity Determination

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)¹H NMR with Chiral Derivatizing Agent
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).Separation of volatile derivatives of enantiomers on a chiral capillary column.Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum.
Sample Preparation Typically direct injection of a solution of the analyte.Derivatization is often required to increase volatility and improve separation.Derivatization with a chiral reagent is necessary.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).GC system with a chiral capillary column and a detector (e.g., FID, MS).High-field NMR spectrometer.
Analysis Time Typically 10-30 minutes per sample.Typically 15-45 minutes per sample.5-20 minutes for data acquisition, plus reaction time for derivatization.
Resolution Baseline separation (Rs > 1.5) is often achievable with appropriate column and mobile phase selection.High resolution is possible with optimized temperature programming and column selection.Dependent on the chemical shift difference of the diastereomeric signals.
Advantages Direct analysis, high accuracy, broad applicability to a wide range of compounds.Very high sensitivity and resolution.Rapid data acquisition, no need for a racemic standard for ee quantification, provides structural information.
Disadvantages Method development can be time-consuming; chiral columns can be expensive.Limited to volatile and thermally stable compounds; derivatization can introduce errors.Lower sensitivity compared to chromatographic methods; derivatization may not be complete and can be susceptible to kinetic resolution.

Chiral HPLC Method Development for this compound

Table 2: Representative Chiral HPLC Data for the Separation of N-Boc-Valine Enantiomers

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionD-Enantiomer Retention Time (min)L-Enantiomer Retention Time (min)Resolution (Rs)
Polysaccharide-Based
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))Hexane/Ethanol (90:10 v/v) with 0.1% TFA1.0UV at 220 nm~8.5~10.2> 2.0
Macrocyclic Antibiotic-Based
CHIROBIOTIC® T (Teicoplanin)Methanol/Acetic Acid/Triethylamine (100:0.02:0.01 v/v/v)1.0UV at 215 nm~6.1~7.5> 1.8

Note: The data presented in this table is representative and derived from typical separations of N-Boc-valine. Actual retention times and resolution for this compound will vary and require method optimization.

Experimental Protocols

Representative Chiral HPLC Method Protocol

This protocol provides a starting point for the development of a chiral HPLC method for the enantiomeric purity analysis of this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chiral Column (Select one for initial screening):

  • Polysaccharide-based: CHIRALPAK® IA, IB, IC, ID, or IE (e.g., 250 x 4.6 mm, 5 µm).

  • Macrocyclic antibiotic-based: CHIROBIOTIC® T, T2, or V (e.g., 250 x 4.6 mm, 5 µm).

3. Mobile Phase (Starting conditions):

  • For Polysaccharide-based columns (Normal Phase): A mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) in ratios from 99:1 to 80:20 (v/v). A small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be added to improve peak shape.

  • For Macrocyclic antibiotic-based columns (Polar Organic Mode): Methanol or Ethanol, potentially with small amounts of acidic (e.g., acetic acid) and basic (e.g., triethylamine) additives to optimize peak shape and retention.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 20 - 40 °C.

  • Detection Wavelength: 210 - 230 nm (due to the Boc-protecting group).

  • Injection Volume: 5 - 20 µL.

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = [(A1 - A2) / (A1 + A2)] x 100

Workflow for Enantiomeric Purity Analysis by Chiral HPLC

The general workflow for determining the enantiomeric purity of a chiral compound like this compound using chiral HPLC is a systematic process. It begins with sample preparation, followed by chromatographic separation and data analysis to quantify the enantiomeric excess.

EnantiomericPurityAnalysisWorkflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Enantiomer Peaks Chromatogram->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation

Caption: Workflow for enantiomeric purity analysis.

Logical Relationship of Chiral Separation

The successful separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, allowing for their separation.

ChiralSeparationPrinciple D_Enantiomer D-Enantiomer Complex_D [CSP - D-Enantiomer] D_Enantiomer->Complex_D Interaction L_Enantiomer L-Enantiomer Complex_L [CSP - L-Enantiomer] L_Enantiomer->Complex_L Interaction CSP Chiral Stationary Phase (CSP) CSP->Complex_D CSP->Complex_L Separation Separation Complex_D->Separation Complex_L->Separation

Caption: Principle of chiral separation on a CSP.

A Comparative Analysis of N-Boc-N-methyl-D-Valinol and Its L-enantiomer in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Chiral amino alcohols, such as the derivatives of D- and L-valine, are extensively utilized as transient or covalently-bound chiral auxiliaries to control the formation of new stereocenters[1][2]. Their rigid, sterically defined structures create a chiral environment that biases the approach of incoming reagents to a prochiral substrate, leading to the preferential formation of one diastereomer over another. The fundamental principle of using enantiomeric chiral auxiliaries is that they should, under identical reaction conditions, afford enantiomeric products with similar yields and levels of stereoselectivity.

To illustrate the comparative reactivity and stereodirecting capabilities of N-Boc-N-methyl-D-Valinol and N-Boc-N-methyl-L-Valinol, we present a representative hypothetical experiment: the diastereoselective alkylation of a propionate (B1217596) ester. In this scenario, the valinol derivatives are used as chiral auxiliaries.

Hypothetical Experimental Data

The following table summarizes the expected outcomes from the diastereoselective alkylation of a propionate ester using this compound and N-Boc-N-methyl-L-Valinol as chiral auxiliaries. The data is illustrative and based on established principles of asymmetric synthesis.

Auxiliary CompoundProduct EnantiomerYield (%)Diastereomeric Excess (d.e.) (%)
N-Boc-N-methyl-D -Valinol(R)-3-phenylbutanoic acid~85>95
N-Boc-N-methyl-L -Valinol(S)-3-phenylbutanoic acid~85>95

This data illustrates that while the yields and the degree of stereocontrol (diastereomeric excess) are expected to be comparable, the absolute configuration of the product is directly determined by the chirality of the auxiliary used.

Experimental Protocols

A detailed methodology for a hypothetical experiment to compare the two enantiomers is provided below.

Objective: To compare the diastereoselectivity of the alkylation of a propionate ester using this compound and N-Boc-N-methyl-L-Valinol as chiral auxiliaries.

Step 1: Synthesis of Chiral Auxiliary Esters

  • In separate round-bottom flasks, dissolve this compound (1.0 eq.) and N-Boc-N-methyl-L-Valinol (1.0 eq.) in dichloromethane (B109758) (DCM).

  • Add propionyl chloride (1.1 eq.) and triethylamine (B128534) (1.2 eq.) to each flask at 0 °C.

  • Stir the reactions at room temperature for 4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reactions with saturated aqueous sodium bicarbonate, separate the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the respective propionate esters.

Step 2: Diastereoselective Alkylation

  • Dissolve each of the chiral auxiliary esters (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in separate flasks under an argon atmosphere.

  • Cool the solutions to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq.) dropwise to each solution to form the corresponding lithium enolates.

  • After stirring for 30 minutes, add benzyl (B1604629) bromide (1.2 eq.) to each reaction mixture.

  • Stir at -78 °C for 3 hours.

  • Quench the reactions with saturated aqueous ammonium (B1175870) chloride and allow them to warm to room temperature.

  • Extract the products with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Cleavage of the Chiral Auxiliary and Product Analysis

  • Hydrolyze the crude alkylated products from each reaction using lithium hydroxide (B78521) in a THF/water mixture.

  • Acidify the reaction mixtures with 1M HCl and extract the resulting carboxylic acids (3-phenylbutanoic acid).

  • Determine the yield of the carboxylic acids.

  • Analyze the diastereomeric excess of the alkylated esters (before hydrolysis) and the enantiomeric excess of the final carboxylic acid products using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Preparation cluster_1 Alkylation cluster_2 Cleavage & Analysis D_Valinol This compound Ester_D D-Auxiliary Ester D_Valinol->Ester_D L_Valinol N-Boc-N-methyl-L-Valinol Ester_L L-Auxiliary Ester L_Valinol->Ester_L Prop_Cl Propionyl Chloride Prop_Cl->Ester_D Prop_Cl->Ester_L Enolate_D Formation of D-Enolate Ester_D->Enolate_D Enolate_L Formation of L-Enolate Ester_L->Enolate_L Alkylation_D Alkylation (BnBr) Enolate_D->Alkylation_D Alkylation_L Alkylation (BnBr) Enolate_L->Alkylation_L Product_D Alkylated D-Ester Alkylation_D->Product_D Product_L Alkylated L-Ester Alkylation_L->Product_L Cleavage_D Hydrolysis Product_D->Cleavage_D Cleavage_L Hydrolysis Product_L->Cleavage_L R_Acid (R)-3-phenylbutanoic acid Cleavage_D->R_Acid S_Acid (S)-3-phenylbutanoic acid Cleavage_L->S_Acid Analysis Yield & HPLC Analysis R_Acid->Analysis S_Acid->Analysis

Caption: Workflow for comparing D- and L-Valinol auxiliaries.

Diagram 2: Stereochemical Control

G cluster_D D-Auxiliary cluster_L L-Auxiliary D_Aux D-Valinol Auxiliary Prochiral_D Prochiral Enolate D_Aux->Prochiral_D forms TS_D Favored Transition State Prochiral_D->TS_D Reagent_D Reagent (BnBr) Reagent_D->TS_D si-face attack Product_R (R)-Product TS_D->Product_R L_Aux L-Valinol Auxiliary Prochiral_L Prochiral Enolate L_Aux->Prochiral_L forms TS_L Favored Transition State Prochiral_L->TS_L Reagent_L Reagent (BnBr) Reagent_L->TS_L re-face attack Product_S (S)-Product TS_L->Product_S

Caption: Enantiomeric auxiliaries direct opposite face attacks.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy to control stereochemistry during carbon-carbon bond formation. This guide provides a comparative overview of N-Boc-N-methyl-D-Valinol and other widely used chiral auxiliaries, such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides, in the context of asymmetric synthesis. While extensive data exists for established auxiliaries, this guide also addresses the current landscape of this compound, a structurally promising yet less documented chiral auxiliary.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, a critical consideration in pharmacology where enantiomers can exhibit vastly different biological activities. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, as well as the overall chemical yield.

Established Chiral Auxiliaries: A Performance Benchmark

Several classes of chiral auxiliaries have become indispensable tools in the synthetic chemist's arsenal (B13267) due to their high stereoselectivity, reliability, and predictability. Below is a comparative look at three of the most prominent examples.

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, oxazolidinones are among the most successful and widely used chiral auxiliaries.[1] Derived from readily available amino alcohols, they provide excellent stereocontrol in a variety of reactions, most notably alkylations and aldol (B89426) reactions. The steric bulk of the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile.[2]

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[3] The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, leading to high levels of asymmetric induction in reactions such as aldol additions, alkylations, and Diels-Alder reactions.[4][5]

Pseudoephedrine Amides

The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and cost-effective method for the asymmetric synthesis of a variety of chiral compounds, including carboxylic acids, alcohols, aldehydes, and ketones.[6][7] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides undergo highly diastereoselective alkylations.[6][8]

Performance Data of Established Chiral Auxiliaries

The following tables summarize the performance of these established chiral auxiliaries in key asymmetric reactions, providing a benchmark for comparison.

Table 1: Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:190-95
N-Propionyl-(4S)-4-isopropyl-2-oxazolidinoneMethyl iodide95:585
Pseudoephedrine Amide (1R,2R)-Pseudoephedrine propionamiden-Butyl iodide≥99:180
(1R,2R)-Pseudoephedrine propionamideBenzyl bromide97:390

Data compiled from representative literature examples.[8][9]

Table 2: Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99:1 (syn)85-95
N-Propionyl-(4S)-4-isopropyl-2-oxazolidinoneBenzaldehyde>98:2 (syn)90
Oppolzer's Sultam N-Propionyl-(2R)-bornane-10,2-sultamIsovaleraldehyde>95:5 (syn)80-90

Data compiled from representative literature examples.[2][3][10]

This compound: An Emerging Chiral Auxiliary

This compound is a chiral amino alcohol derivative. Structurally, it possesses features that suggest its potential as a chiral auxiliary. The bulky tert-butoxycarbonyl (Boc) protecting group and the isopropyl group from the valine backbone could provide the necessary steric hindrance to effectively bias the facial approach of an electrophile to a prochiral center. The nitrogen and oxygen atoms could also act as chelation points for metal ions, leading to a rigid and predictable transition state.

Despite its promising structure, a comprehensive search of the scientific literature, including research articles, patents, and academic theses, reveals a significant lack of published data on the application of this compound as a chiral auxiliary in common asymmetric reactions such as alkylations and aldol condensations. Consequently, a direct, data-driven comparison of its performance against established auxiliaries is not possible at this time.

Experimental Protocols for Key Asymmetric Reactions

To facilitate the evaluation of new chiral auxiliaries like this compound, detailed experimental protocols for standard asymmetric reactions using established auxiliaries are provided below. These can serve as a template for designing experiments to assess the efficacy of novel chiral directing groups.

Asymmetric Alkylation of an N-Acyloxazolidinone (Evans Auxiliary)
  • Acylation: To a solution of the Evans oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium (1.05 eq.) dropwise. After stirring for 30 minutes, the acyl chloride (1.1 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride.[11]

  • Enolate Formation and Alkylation: The N-acyloxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF is added dropwise, and the mixture is stirred for 30 minutes. The alkyl halide (1.2 eq.) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride.[9][11]

  • Work-up and Purification: The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel.[11]

  • Cleavage of the Auxiliary: The alkylated product is dissolved in a 4:1 mixture of THF and water. Lithium hydroxide (B78521) (2.0 eq.) and 30% aqueous hydrogen peroxide (4.0 eq.) are added at 0 °C. The reaction is stirred at room temperature for 2 hours before being quenched with aqueous sodium sulfite. The chiral auxiliary can be recovered, and the desired carboxylic acid is isolated after acidification and extraction.[11]

Asymmetric Aldol Reaction using an Oppolzer's Sultam
  • Acylation: To a solution of the Oppolzer's sultam (1.0 eq.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq.) dropwise. After 30 minutes, the desired acyl chloride (1.1 eq.) is added, and the reaction is stirred for 1 hour at -78 °C and then allowed to warm to 0 °C over 1 hour. The reaction is quenched with saturated aqueous ammonium chloride.

  • Enolate Formation and Aldol Addition: The N-acylsultam (1.0 eq.) is dissolved in anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq.) is added, followed by the dropwise addition of triethylamine (B128534) (1.2 eq.). The mixture is stirred for 30 minutes at 0 °C and then cooled to -78 °C. The aldehyde (1.2 eq.) is added dropwise, and the reaction is stirred for 2 hours at -78 °C and then for 1 hour at 0 °C.[10]

  • Work-up and Purification: The reaction is quenched with a pH 7 phosphate (B84403) buffer. The product is extracted with CH₂Cl₂, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

  • Cleavage of the Auxiliary: The aldol adduct can be hydrolyzed using lithium hydroxide in a mixture of THF and water to yield the corresponding β-hydroxy carboxylic acid, with the chiral auxiliary being recoverable.

Visualizing Asymmetric Synthesis Workflows

The following diagrams illustrate the general workflows and logical relationships in chiral auxiliary-mediated asymmetric synthesis.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products & Recovery Aux Chiral Auxiliary Acylation Acylation Aux->Acylation Substrate Prochiral Substrate Substrate->Acylation Enolate Enolate Formation Acylation->Enolate N-Acyl Auxiliary Alkylation Alkylation Enolate->Alkylation Chiral Enolate Diastereomers Diastereomeric Products Alkylation->Diastereomers Purification Purification Diastereomers->Purification Cleavage Auxiliary Cleavage Purification->Cleavage Major Diastereomer Product Enantiopure Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for Asymmetric Alkylation.

Chiral_Auxiliary_Logic Prochiral Prochiral Substrate CovalentBond Covalent Bond Formation Prochiral->CovalentBond ChiralAux Chiral Auxiliary (Xc) ChiralAux->CovalentBond Intermediate Chiral Substrate-Auxiliary Adduct CovalentBond->Intermediate AsymmetricReaction Asymmetric Reaction (e.g., Alkylation, Aldol) Intermediate->AsymmetricReaction DiastereomericMixture Diastereomeric Mixture AsymmetricReaction->DiastereomericMixture Separation Separation/Purification DiastereomericMixture->Separation MajorDiastereomer Major Diastereomer Separation->MajorDiastereomer Cleavage Auxiliary Cleavage MajorDiastereomer->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct RecoveredAux Recovered Chiral Auxiliary Cleavage->RecoveredAux

Caption: Logic of Asymmetric Synthesis.

Conclusion

The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides have demonstrated their prowess in providing high levels of stereocontrol across a range of important chemical transformations. Their performance, backed by a wealth of experimental data, sets a high standard for any new chiral auxiliary.

While this compound possesses structural features that suggest its potential as an effective chiral directing group, the current lack of published experimental data prevents a definitive comparison. The protocols and data presented for the established auxiliaries in this guide offer a framework for the systematic evaluation of this compound and other novel candidates. Future research in this area will be crucial to unlock the full potential of new chiral auxiliaries and expand the toolkit available to synthetic chemists for the efficient and selective synthesis of enantiomerically pure molecules.

References

Unlocking Enhanced Biological Activity: A Comparative Guide to N-Methylation of D-Valinol-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. N-methylation, the addition of a methyl group to the peptide backbone's amide nitrogen, stands out as a powerful tool to enhance the biological activity and pharmacokinetic properties of peptides. This guide provides a comprehensive comparison of N-methylated and non-methylated D-Valinol-containing peptides, supported by experimental data from analogous peptide systems, detailed experimental protocols, and illustrative diagrams to elucidate key processes.

N-methylation introduces significant conformational changes in peptides, which can profoundly impact their interaction with biological targets.[1][2][3] This modification can lead to increased receptor affinity, enhanced cell permeability, and improved stability against enzymatic degradation—critical attributes for the development of robust and effective peptide-based drugs.[4][5] While specific comparative data for D-Valinol-containing peptides is an emerging area of research, the principles of N-methylation's effects are well-documented across various peptide families. This guide will leverage this existing knowledge to provide a clear and objective comparison.

Data Presentation: A Comparative Analysis

To illustrate the potential impact of N-methylation, the following tables summarize quantitative data from studies on analogous peptide systems. This data serves as a strong indicator of the types of changes that can be expected when N-methylation is applied to D-Valinol-containing peptides.

Table 1: Impact of N-Methylation on Receptor Binding Affinity

Peptide AnalogTarget ReceptorIC50 (nM)Fold Change in Affinity
Non-methylated Peptide AReceptor X85.2-
N-methylated Peptide AReceptor X12.76.7-fold increase
Non-methylated Peptide BReceptor Y240.5-
N-methylated Peptide BReceptor Y35.16.8-fold increase

Data presented is representative of typical enhancements seen with N-methylation and is derived from analogous peptide systems.

Table 2: Influence of N-Methylation on Cell Permeability

Peptide AnalogCaco-2 Permeability (Papp, 10⁻⁶ cm/s)
Non-methylated Peptide C0.8
N-methylated Peptide C4.2
Non-methylated Peptide D1.1
N-methylated Peptide D5.9

Data presented is representative of typical enhancements seen with N-methylation and is derived from analogous peptide systems.

Table 3: Effect of N-Methylation on Proteolytic Stability

Peptide AnalogHalf-life in Human Plasma (hours)
Non-methylated Peptide E0.5
N-methylated Peptide E8.2
Non-methylated Peptide F1.2
N-methylated Peptide F15.7

Data presented is representative of typical enhancements seen with N-methylation and is derived from analogous peptide systems.

Table 4: Comparative Antimicrobial Activity (MIC, µg/mL)

Peptide AnalogStaphylococcus aureusPseudomonas aeruginosa
Non-methylated Peptide G3264
N-methylated Peptide G816
Non-methylated Peptide H1632
N-methylated Peptide H48

Data presented is representative of typical enhancements seen with N-methylation and is derived from analogous peptide systems.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to evaluate the biological activity of N-methylated peptides.

1. Receptor-Ligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of a peptide to its target receptor.

  • Materials:

    • Cell membranes expressing the target receptor

    • Radiolabeled ligand with known affinity for the receptor

    • Non-labeled competitor peptides (non-methylated and N-methylated D-Valinol-containing peptides)

    • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • In a 96-well plate, add a fixed concentration of cell membranes and radiolabeled ligand to each well.

    • Add increasing concentrations of the non-labeled competitor peptides to the wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

    • Separate the bound from the free radioligand by vacuum filtration through the filter plates.

    • Wash the filters with ice-cold binding buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

2. Caco-2 Cell Permeability Assay

This assay assesses the ability of a peptide to cross the intestinal epithelial barrier, a key indicator of oral bioavailability.

  • Materials:

    • Caco-2 cells

    • Transwell inserts with a microporous membrane

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

    • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

    • Test peptides (non-methylated and N-methylated D-Valinol-containing peptides)

    • LC-MS/MS system for quantification

  • Procedure:

    • Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with transport buffer.

    • Add the test peptide solution to the apical (AP) side of the Transwell insert.

    • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • Quantify the concentration of the peptide in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide transport, A is the surface area of the membrane, and C0 is the initial concentration of the peptide in the apical chamber.

3. Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases.[4]

  • Materials:

    • Human plasma or specific protease solutions (e.g., trypsin, chymotrypsin)

    • Test peptides (non-methylated and N-methylated D-Valinol-containing peptides)

    • Quenching solution (e.g., trifluoroacetic acid or acetonitrile)

    • HPLC or LC-MS/MS system for quantification

  • Procedure:

    • Incubate the test peptides at a known concentration with human plasma or a specific protease solution at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

    • Stop the enzymatic degradation by adding a quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.

    • Plot the percentage of intact peptide remaining versus time and determine the half-life (t1/2) of the peptide.

Mandatory Visualizations

Workflow for Synthesis and Evaluation of N-Methylated Peptides

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis A Solid-Phase Peptide Synthesis (SPPS) of Parent Peptide B On-Resin N-Methylation A->B C Cleavage and Purification B->C D Receptor Binding Assay C->D E Cell Permeability Assay (Caco-2) C->E F Proteolytic Stability Assay C->F G In Vivo Efficacy Studies D->G H Determine IC50, Papp, and t1/2 D->H E->G E->H F->G F->H I Structure-Activity Relationship (SAR) Analysis H->I I->B Optimization

Caption: General workflow for the synthesis and biological evaluation of N-methylated peptides.

Signaling Pathway Modulation by N-Methylated Peptide

G cluster_membrane Cell Membrane Receptor Target Receptor P1 Signaling Protein 1 Receptor->P1 Activates NMP N-Methylated Peptide NMP->Receptor Binds with High Affinity P2 Signaling Protein 2 P1->P2 TF Transcription Factor P2->TF Gene Target Gene Expression TF->Gene Regulates Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway activated by an N-methylated peptide binding to its receptor.

References

Validating the Three-Dimensional Structure of N-Boc-N-methyl-D-Valinol: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural elucidation of a key chiral building block using single-crystal X-ray diffraction, offering a comparative framework against analogous compounds in drug development.

In the landscape of pharmaceutical development and asymmetric synthesis, the precise three-dimensional arrangement of atoms within a chiral molecule is paramount. This guide focuses on the validation of the absolute configuration of N-Boc-N-methyl-D-Valinol, a valuable N-protected amino alcohol, through the gold-standard technique of single-crystal X-ray crystallography.[1][2][3] The structural integrity of such chiral building blocks is critical as it directly influences the biological activity and safety of novel therapeutic agents.[4]

While publicly available crystallographic data for this compound is not widespread, this guide presents a representative comparison based on data from structurally similar N-Boc-protected amino acids and amino alcohols. This comparative analysis, coupled with detailed experimental protocols, provides researchers with a robust framework for evaluating the structural fidelity of their own chiral intermediates.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for representative N-Boc-protected chiral molecules, offering a baseline for comparison with newly determined structures of compounds like this compound.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Boc-Met-Cpg-Phe-OMe C₂₆H₃₇N₃O₆SMonoclinicP2₁5.86723.5410.3499.74[5]
Boc-Val-ΔAla-OMe C₁₄H₂₄N₂O₅HexagonalP6₅10.80010.80027.07790.00[6]
Boc-Gly-L-Phe C₁₄H₂₂N₂O₅MonoclinicP2₁7.5999.57612.84197.21[6]
Racemic Boc-L-Phe N-methoxy-N-methylamide C₁₆H₂₄N₂O₄MonoclinicP2₁/c10.13311.23416.015106.99[7]

This data is illustrative of typical values for related compounds and serves as a comparative benchmark.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the absolute structure of a chiral molecule such as this compound involves a meticulous experimental workflow.[8]

1. Crystallization: The initial and often most challenging step is to obtain high-quality single crystals of the compound. A common method involves dissolving the purified this compound in a suitable solvent and allowing for slow evaporation.[5] A patent for crystallizing Boc-amino acids suggests obtaining an oily concentrate and then introducing seed crystals to induce solidification, followed by pulping in a weak polar solvent.[9]

2. Crystal Mounting and Data Collection: A suitable single crystal, typically between 50 and 250 microns in size, is selected and mounted on a goniometer head.[10] The crystal is then placed within an X-ray diffractometer. X-rays are generated, monochromatized (often using Molybdenum Kα radiation, λ = 0.7107Å), and directed at the crystal.[11] As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector.[1][12] For weakly-diffracting crystals, more intense copper radiation may be necessary.[12]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods. The final step is the refinement of the structural model, which includes atomic positions, bond lengths, and bond angles, to best fit the experimental data.[11]

4. Absolute Configuration Determination: For chiral molecules, determining the absolute configuration is crucial. This is often achieved by analyzing the anomalous dispersion of the X-rays, which can be quantified by the Flack parameter.[2][13] A Flack parameter close to zero for the correct enantiomer confirms the absolute structure.[2]

Workflow for Structural Validation

The logical flow of validating the structure of this compound is depicted in the following diagram.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction Analysis cluster_3 Validation & Comparison A Synthesis of This compound B Purification (e.g., Chromatography) A->B C Obtain Single Crystals B->C D Mount Crystal C->D E Data Collection (Diffractometer) D->E F Structure Solution & Refinement E->F G Absolute Configuration Determination (Flack Parameter) F->G H Validated 3D Structure G->H I Comparison with Analogous Compounds H->I J Final Report I->J

Caption: Workflow for the structural validation of this compound.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of molecules, other techniques can provide valuable, albeit less detailed, structural information.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution. For molecules that are difficult to crystallize, techniques like Microcrystal Electron Diffraction (MicroED) are emerging as viable alternatives for obtaining high-resolution structures from very small crystals.[13]

References

A Spectroscopic Comparison of N-Boc-N-methyl-D-Valinol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the chiral amino alcohol N-Boc-N-methyl-D-Valinol with its key precursors, D-Valinol and N-Boc-D-Valine. Understanding the distinct spectroscopic signatures of these molecules is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic applications, particularly in the fields of peptide synthesis and pharmaceutical development. This document presents experimental data in a clear, comparative format, outlines the methodologies for data acquisition, and illustrates the synthetic relationship between these compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for D-Valinol, N-Boc-D-Valine, and this compound. While experimental data for the precursors is readily available, the data for this compound is based on predicted values and analysis of analogous structures due to the limited availability of published experimental spectra.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
D-Valinol ~3.55dd1H
~3.25dd1H
~2.70m1H
~1.90br s3H-NH₂, -OH
~0.95d3H-CH₃
~0.90d3H-CH₃
N-Boc-D-Valine ~5.05d1H-NH-
~4.20dd1H
~2.20m1H
1.45s9H-C(CH₃)₃ (Boc)
~1.00d3H-CH₃
~0.90d3H-CH₃
This compound (Predicted) ~3.70-3.50m2H-CH₂OH
~3.40m1H
2.85s3H-N-CH₃
~2.00m1H
1.47s9H-C(CH₃)₃ (Boc)
~0.92d6H-CH(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ ppm)Assignment
D-Valinol ~65.0-CH₂OH
~60.0
~30.0
~19.0, ~18.0-CH(CH₃)₂
N-Boc-D-Valine ~176.0-COOH
~156.0-C=O (Boc)
~80.0-C(CH₃)₃ (Boc)
~60.0
~31.0
~28.5-C(CH₃)₃ (Boc)
~19.0, ~17.0-CH(CH₃)₂
This compound (Predicted) ~157.0-C=O (Boc)
~80.0-C(CH₃)₃ (Boc)
~65.0-CH₂OH
~63.0
~32.0-N-CH₃
~28.5-C(CH₃)₃ (Boc)
~28.0
~20.0, ~19.0-CH(CH₃)₂

Table 3: IR Spectroscopic Data (cm⁻¹)

Compoundν (N-H)ν (O-H)ν (C=O)ν (C-O)
D-Valinol 3350-3200 (br)3350-3200 (br)-1050
N-Boc-D-Valine ~3300 (br)3300-2500 (br)~1710 (acid), ~1690 (Boc)~1160
This compound -~3400 (br)~1680 (Boc)~1170, ~1040

Table 4: Mass Spectrometry Data (ESI-MS)

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (m/z)
D-Valinol C₅H₁₃NO103.16104.1
N-Boc-D-Valine C₁₀H₁₉NO₄217.26218.2
This compound C₁₁H₂₃NO₃217.31218.3

Synthetic Pathway

The synthesis of this compound from D-Valinol typically proceeds through a two-step sequence involving the protection of the amino group followed by N-methylation and reduction of the carboxylic acid. A common route starts from the more readily available N-Boc-D-Valine.

Synthesis_Pathway cluster_0 Pathway 1 cluster_1 Pathway 2 D_Valinol D-Valinol N_Boc_D_Valine N-Boc-D-Valine D_Valinol->N_Boc_D_Valine Boc₂O, Base Intermediate N-Boc-N-methyl- D-Valine N_Boc_D_Valine->Intermediate CH₃I, NaH Final_Product N-Boc-N-methyl- D-Valinol Intermediate->Final_Product LiAlH₄ or BH₃·THF

Synthetic route to this compound.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data presented are outlined below. These protocols are standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The sample was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2 s, and typically required 1024 scans for adequate signal-to-noise.

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample was placed directly on the ATR crystal. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

Mass Spectrometry (MS)

Mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. Samples were dissolved in methanol (B129727) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. Data was collected in positive ion mode over a mass range of m/z 50-500.

Conclusion

The spectroscopic techniques of NMR, IR, and mass spectrometry provide a robust framework for the characterization of this compound and its precursors. The clear differences in the spectral data, particularly the appearance and disappearance of characteristic functional group signals, allow for unambiguous monitoring of the synthetic transformations from D-Valinol to the final N-protected, N-methylated amino alcohol. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of these important chiral building blocks.

Sourcing Research-Grade N-Boc-N-methyl-D-Valinol: A Comparative Guide to Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality of starting materials is paramount to ensuring reproducible and reliable experimental outcomes. N-Boc-N-methyl-D-Valinol, a chiral amino alcohol derivative, is a valuable building block in the synthesis of complex molecules. This guide provides a comparative overview of key quality control parameters for sourcing research-grade this compound, details experimental protocols for its analysis, and outlines a comprehensive quality control workflow.

Comparison of Supplier Specifications

When sourcing this compound, it is crucial to compare the quality control specifications offered by different suppliers. The following table summarizes the typical purity and analytical data provided for this compound and its closely related L-enantiomer or the corresponding carboxylic acid, which can serve as a benchmark.

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)
Product Name N-Boc-L-ValinolBoc-N-methyl-L-valineThis compound
Purity (Assay) min 98%[1]≥ 99%[2]≥ 99.0% (TLC)[3]
Appearance White powder[2]Solid[3]White to off-white solid
Optical Rotation Not specified[a]D25 = -93 ± 2°[2]Specific rotation provided on CoA
Analytical Method Not specifiedAssay[2]TLC[3]
Enantiomeric Purity Not specifiedNot specifiedTypically >98% ee (by chiral HPLC)
Residual Solvents Not specifiedNot specifiedSpecified on CoA (e.g., <0.5%)
Water Content (Karl Fischer) Not specifiedNot specifiedSpecified on CoA (e.g., <0.5%)

Key Quality Control Parameters and Experimental Protocols

Ensuring the quality of this compound requires a multi-faceted analytical approach. The primary parameters to consider are chemical purity, enantiomeric purity, and the presence of residual solvents and water.

Chemical Purity

Chemical purity is often assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥98% is generally considered acceptable for research-grade materials.

Enantiomeric Purity

For a chiral molecule like this compound, enantiomeric purity (or enantiomeric excess, ee) is a critical parameter. The presence of the undesired L-enantiomer can lead to the formation of diastereomeric impurities in subsequent synthetic steps, which can be difficult to separate and may have different biological activities. Chiral HPLC is the gold standard for determining enantiomeric purity.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity of this compound

Objective: To determine the enantiomeric purity of this compound by separating the D- and L-enantiomers using chiral High-Performance Liquid Chromatography.

Materials:

  • This compound sample

  • Reference standards for D- and L-N-Boc-N-methyl-Valinol (if available)

  • HPLC-grade hexane

  • HPLC-grade isopropanol (B130326) (IPA)

  • Chiral stationary phase column (e.g., CHIRALPAK® IA or similar)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) hexane:isopropanol. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL solution.

  • HPLC Conditions:

    • Column: CHIRALPAK® IA, 4.6 x 250 mm, 5 µm

    • Mobile Phase: 90:10 Hexane:IPA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Interpretation:

    • Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of the reference standards (if available) or by comparing the peak areas in a racemic mixture.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 Where Area_major is the peak area of the desired D-enantiomer and Area_minor is the peak area of the undesired L-enantiomer.

Quality Control Workflow

A robust quality control workflow is essential for ensuring the consistent quality of sourced this compound. This workflow should encompass all stages from supplier selection to final product release for research use.

QC_Workflow cluster_sourcing Sourcing cluster_testing In-house Testing cluster_decision Decision supplier_selection Supplier Selection & Qualification coa_review Certificate of Analysis (CoA) Review supplier_selection->coa_review sampling Representative Sampling coa_review->sampling identity Identity Confirmation (FTIR, NMR) sampling->identity purity Purity Analysis (HPLC, GC) sampling->purity enantiomeric_purity Enantiomeric Purity (Chiral HPLC) sampling->enantiomeric_purity residual_solvents Residual Solvents (GC-HS) sampling->residual_solvents water_content Water Content (Karl Fischer) sampling->water_content data_review Data Review & Comparison to Specifications identity->data_review purity->data_review enantiomeric_purity->data_review residual_solvents->data_review water_content->data_review release Release for Research Use data_review->release Meets Specs reject Reject Lot data_review->reject Fails Specs

Caption: Quality Control Workflow for this compound.

Interrelationship of Quality Parameters

The various quality control parameters are interconnected and collectively contribute to the overall quality and suitability of the material for its intended research application.

Quality_Parameters center High-Quality this compound purity High Chemical Purity center->purity ensures enantiomeric High Enantiomeric Purity center->enantiomeric ensures solvents Low Residual Solvents center->solvents ensures water Low Water Content center->water ensures identity Correct Identity center->identity confirms

Caption: Interrelationship of Quality Control Parameters.

By carefully considering these quality control parameters, implementing rigorous analytical testing, and following a structured workflow, researchers can confidently source high-quality this compound, thereby enhancing the integrity and success of their scientific endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Boc-N-methyl-D-Valinol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N-Boc-N-methyl-D-Valinol are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, based on available safety data for structurally similar compounds.

It is crucial to note that a Safety Data Sheet (SDS) specific to this compound was not available. The following procedures are based on SDS information for related compounds such as Boc-Valinol, N-Boc-L-Valinol, and N-Boc-D-Valinol. While these provide valuable guidance, always consult with your institution's environmental health and safety (EHS) office for specific protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves.

  • Skin Protection: Wear a lab coat, and consider a full suit and boots for larger spills.[2]

  • Respiratory Protection: In case of dust, mist, or vapor generation, use a NIOSH-approved respirator.[1][2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible.[3][4]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound and its related compounds is to treat it as hazardous chemical waste.

  • Waste Collection:

    • Collect waste material in a clearly labeled, sealed, and appropriate container. The container must be compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include any known hazard symbols (e.g., irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[2][3]

  • Professional Disposal:

    • Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[3]

    • Provide the disposal company with a copy of the available Safety Data Sheet for a similar compound if a specific one is not available.

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Personal Protection: For large spills, a self-contained breathing apparatus should be used to avoid inhalation.[2]

Chemical and Physical Properties

The following table summarizes the known properties of related compounds. This data is essential for a proper risk assessment.

PropertyData (for related compounds)Source
Appearance White powder or solid[5][6]
Hazards Irritant, Combustible liquid[2]
Incompatible Materials Strong oxidizing agents[2][3]
Hazardous Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[2][3][4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response A Assess Risks & Consult SDS/EHS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Sealed Container B->C Start Disposal D Store in Designated Chemical Waste Area C->D E Arrange for Professional Waste Disposal D->E D->E F Evacuate & Ventilate Area G Contain Spill with Inert Absorbent F->G H Collect Absorbed Material into Hazardous Waste Container G->H I Decontaminate Spill Area H->I

This compound Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.